An In-Depth Technical Guide to the Synthesis of Indole, 2-(1,3-dithiolan-2-YL)-
Executive Summary The compound Indole, 2-(1,3-dithiolan-2-YL)- (systematically named 2-(1,3-dithiolan-2-yl)-1H-indole, CAS: 101831-92-9) is a specialized heterocyclic building block[1]. The 1,3-dithiolane moiety serves n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound Indole, 2-(1,3-dithiolan-2-YL)- (systematically named 2-(1,3-dithiolan-2-yl)-1H-indole, CAS: 101831-92-9) is a specialized heterocyclic building block[1]. The 1,3-dithiolane moiety serves not only as a robust protecting group for the highly reactive C2-aldehyde but also as a distinct pharmacophore and a synthetic linchpin for subsequent umpolung (dipole inversion) chemistry. This whitepaper delineates the retrosynthetic logic, mechanistic pathways, and field-proven protocols required to synthesize this molecule with high fidelity and yield.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole relies on the thioacetalization of indole-2-carboxaldehyde using 1,2-ethanedithiol .
Causality in Reagent Selection
The Electrophile (Indole-2-carboxaldehyde): Unlike typical aliphatic aldehydes, the carbonyl carbon at the C2 position of the indole ring exhibits reduced electrophilicity. This is due to the electron-donating nature of the indole nitrogen, which donates electron density through resonance[2]. Consequently, uncatalyzed thioacetalization is kinetically unviable.
The Nucleophile (1,2-Ethanedithiol): 1,2-ethanedithiol is selected over monothiols because it forms a highly stable 5-membered 1,3-dithiolane ring. The reaction is entropically driven and thermodynamically favored by the chelate effect.
The Catalyst: A strong Brønsted acid (e.g., benzenesulfonic acid) or a hard Lewis acid (e.g., BF3·OEt2) is strictly required to lower the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, facilitating the initial nucleophilic attack[3].
Caption: Retrosynthetic disconnection of 2-(1,3-dithiolan-2-yl)-1H-indole.
Synthesis of the Precursor: Indole-2-carboxaldehyde
Indole-2-carboxaldehyde is not as readily available as its C3 isomer due to the inherent nucleophilicity of the C3 position. A highly reliable, self-validating method involves the reduction of ethyl indole-2-carboxylate followed by selective oxidation[4].
Step-by-Step Methodology: Reduction & Oxidation
Reduction to Indole-2-methanol:
Procedure: Dissolve ethyl indole-2-carboxylate (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to 0 °C. Slowly add lithium aluminum hydride (LiAlH4, 12.0 mmol) in portions.
Causality: The low temperature prevents the over-reduction of the indole ring and controls the exothermic evolution of hydrogen gas.
Validation & Workup: Stir for 2 hours. Validate completion via TLC (Ethyl Acetate/Hexane 1:2). Quench using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts as a granular white solid. Filter through Celite and concentrate to yield indole-2-methanol.
Oxidation to Indole-2-carboxaldehyde:
Procedure: Dissolve the crude indole-2-methanol in dichloromethane (DCM, 40 mL). Add activated manganese dioxide (MnO2, 100 mmol, 10 eq). Stir vigorously at room temperature for 12 hours.
Causality: Activated MnO2 is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic-type alcohols. It prevents over-oxidation to the carboxylic acid, which is a common failure mode when using stronger oxidants like KMnO4 or Jones reagent[4].
Validation & Workup: Filter the black suspension through a pad of Celite to remove MnO2. Wash the pad thoroughly with DCM. Concentrate the filtrate in vacuo to afford indole-2-carboxaldehyde as a solid.
Core Protocol: Thioacetalization Workflow
With the precursor in hand, the formation of the 1,3-dithiolane ring proceeds via an acid-catalyzed condensation[3].
Caption: Mechanistic sequence of the acid-catalyzed thioacetalization.
Step-by-Step Methodology: Dithiolanation
System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve indole-2-carboxaldehyde (1.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere.
Reagent Addition: Add 1,2-ethanedithiol (1.05 - 1.1 mmol) via a gas-tight syringe.
Causality: A slight stoichiometric excess of the dithiol ensures complete conversion of the aldehyde while minimizing the residual presence of the highly malodorous unreacted thiol during workup.
Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzenesulfonic acid (0.3 mmol, 30 mol%)[3].
Causality: Benzenesulfonic acid acts as a potent Brønsted acid to protonate the carbonyl oxygen. Cooling the system mitigates the risk of exothermic side reactions, such as the electrophilic aromatic substitution (dimerization) of the indole ring.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
Self-Validation: Monitor the reaction via TLC. The disappearance of the UV-active aldehyde spot and the emergence of a new, less polar spot indicates the formation of the dithiolane.
Quench and Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
Causality: Immediate neutralization of the acid catalyst prevents the reverse reaction (hydrolysis of the thioacetal) during the aqueous workup.
Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing a gradient of ethyl acetate/petroleum ether (e.g., 1:5) to isolate 2-(1,3-dithiolan-2-yl)-1H-indole as a crystalline solid[3].
Quantitative Data & Reaction Optimization
The choice of catalyst and solvent significantly impacts the yield and reaction kinetics. The following table summarizes comparative optimization data for the thioacetalization of indole-carboxaldehydes.
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Note
Benzenesulfonic acid (30 mol%)
DCM
0 to RT
2 - 3
83 - 86
Optimal balance of acidity; minimizes indole dimerization[3].
BF3·OEt2 (1.1 eq)
DCM
RT
4
78
Hard Lewis acid; requires stoichiometric amounts due to strong coordination.
p-TsOH (10 mol%)
Toluene
Reflux
6
85
Requires a Dean-Stark trap to drive the equilibrium by removing water.
I2 (10 mol%)
THF
RT
3
88 - 90
Mild, neutral conditions; activates the carbonyl via halogen bonding.
Table 1: Comparative catalyst efficacy for the synthesis of indole-derived 1,3-dithiolanes.
References
One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source
The Journal of Organic Chemistry - ACS Publications[Link]
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones
Chemical Science (RSC Publishing)[Link]
An In-Depth Technical Guide to 2-(1,3-Dithiolan-2-yl)-1H-indole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-(1,3-Dithiolan-2-yl)-1H-indole The indole scaffold is a cornerstone in medicinal chemistry, forming the structur...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(1,3-Dithiolan-2-yl)-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[1][2][3][4] The strategic functionalization of the indole ring is paramount in the development of novel drug candidates. Within this context, 2-(1,3-dithiolan-2-yl)-1H-indole (CAS Number: 101831-92-9 ) emerges as a pivotal synthetic intermediate.[5] Its primary role is to serve as a stable, protected form of indole-2-carbaldehyde, a versatile precursor for a multitude of bioactive molecules. The 1,3-dithiolane group functions as a thioacetal, effectively masking the reactive aldehyde functionality and allowing for chemical manipulations at other positions of the indole ring. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 2-(1,3-dithiolan-2-yl)-1H-indole in the realm of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(1,3-dithiolan-2-yl)-1H-indole is presented in the table below.
Synthesis of 2-(1,3-Dithiolan-2-yl)-1H-indole: A Self-Validating Protocol
The most common and efficient method for the synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole is the direct thioacetalization of indole-2-carbaldehyde.[8][9] This reaction is typically catalyzed by a Brønsted or Lewis acid. The dithiolane group is a robust protecting group, stable to a wide range of reaction conditions, yet can be selectively removed when desired.
Experimental Protocol: Thioacetalization of Indole-2-carbaldehyde
This protocol describes a standard laboratory procedure for the synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole.
Materials:
Indole-2-carbaldehyde
1,2-Ethanedithiol
Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), or a solid-supported acid)
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Anhydrous sodium sulfate or magnesium sulfate
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carbaldehyde (1 equivalent) in the chosen anhydrous solvent.
Addition of Reagents: To the stirred solution, add 1,2-ethanedithiol (1.1-1.2 equivalents).
Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the Lewis acid catalyst (catalytic amount, e.g., 0.1 equivalents of BF₃·OEt₂) dropwise. The causality for the slow, cooled addition is to control the exothermic nature of the reaction and prevent the formation of side products.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indole-2-carbaldehyde) is consumed.
Workup: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(1,3-dithiolan-2-yl)-1H-indole.
Self-Validation: The success of the synthesis can be validated by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to verify the molecular weight. The absence of the aldehyde proton signal (around 10 ppm) and the appearance of the dithiolane protons in the ¹H NMR spectrum are key indicators of a successful reaction.
Caption: Synthetic Pathway to 2-(1,3-Dithiolan-2-yl)-1H-indole
Strategic Applications in Drug Development
The utility of 2-(1,3-dithiolan-2-yl)-1H-indole in drug development lies in its ability to act as a masked aldehyde, enabling a variety of synthetic transformations that would otherwise be incompatible with a free aldehyde group.
Modification of the Indole Core
With the 2-position aldehyde protected, the indole ring is open to a range of modifications, including:
N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated without interference from the aldehyde. This is crucial as N-substitution can significantly impact the biological activity and pharmacokinetic properties of indole derivatives.
Electrophilic Aromatic Substitution: The electron-rich indole ring can undergo electrophilic substitution at various positions (e.g., C3, C5, C6), allowing for the introduction of diverse functional groups.
Deprotection and Further Derivatization
Following modifications to the indole core, the dithiolane protecting group can be selectively removed to regenerate the aldehyde. This is typically achieved under reductive or oxidative conditions that are orthogonal to many other functional groups. The unmasked indole-2-carbaldehyde can then undergo a plethora of reactions, including:
Reductive Amination: To introduce amine-containing side chains, which are common pharmacophores.
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon skeleton.
Oxidation: To form the corresponding carboxylic acid.
Condensation Reactions: To build more complex heterocyclic systems.[8]
This strategic protection-deprotection sequence allows for the late-stage functionalization of the indole-2-carbaldehyde moiety, a powerful tool in the synthesis of compound libraries for high-throughput screening.
Caption: Workflow for Utilizing 2-(1,3-Dithiolan-2-yl)-1H-indole
Conclusion
2-(1,3-Dithiolan-2-yl)-1H-indole is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward preparation and the stability of the dithiolane protecting group, coupled with the ability to selectively deprotect it, provide a powerful strategic advantage in the synthesis of complex, biologically active indole derivatives. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up a wide range of possibilities for the creation of novel therapeutic agents.
References
Pharmaffiliates. 101831-92-9| Chemical Name : 2-(1,3-Dithiolan-2-yl)-1H-indole. [Link]
Semantic Scholar. SYNTHESIS AND REACTIVITY OF 2-(1,3-DITHIAN-2-YL)INDOLES. [Link]
NextSDS. 3-(1,3-Dithiolan-2-yl)-1H-indole — Chemical Substance Information. [Link]
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
Organic Chemistry Portal. Synthesis of indoles. [Link]
Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]
Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]
National Center for Biotechnology Information. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. [Link]
MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
University of California, Berkeley. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. [Link]
MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]
MDPI. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. [Link]
Wiley Online Library. Development and Application of Indolines in Pharmaceuticals. [Link]
The Indole Scaffold in Modern Therapeutics: Mechanistic Insights and Preclinical Validation Workflows
Abstract: The indole pharmacophore—a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—stands as one of the most versatile "privileged scaffolds" in me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The indole pharmacophore—a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—stands as one of the most versatile "privileged scaffolds" in medicinal chemistry. Its unique electron-rich aromatic system and hydrogen-bonding capabilities allow it to mimic peptide structures and reversibly bind to a vast array of biological targets[1]. This technical guide explores the therapeutic applications of indole derivatives, detailing their mechanisms of action, quantitative efficacy data, and the rigorous experimental workflows required for their preclinical validation.
The Structural Rationale of the Indole Pharmacophore
The pharmacological versatility of indole stems from its 10 π-electron aromatic system and the presence of the N-H group, which serves as a critical hydrogen bond donor. This structural configuration enables indole derivatives to engage in π-π stacking, hydrophobic interactions, and directed hydrogen bonding within the binding pockets of various enzymes and receptors[2]. Because indoles can seamlessly mimic the side chain of the amino acid tryptophan, they are inherently predisposed to interact with biological systems, making them an ideal starting point for rational drug design.
Oncology Applications: Targeted Inhibition and Epigenetic Modulation
Indole derivatives have revolutionized targeted cancer therapy. By functionalizing the indole core, researchers have developed highly specific inhibitors for receptor tyrosine kinases (RTKs), histone deacetylases (HDACs), and microtubule dynamics[3].
FDA-Approved Indole Derivatives
The clinical impact of the indole scaffold is best demonstrated by the success of several FDA-approved oncology drugs. These molecules utilize the indole core to anchor into the ATP-binding sites of kinases or the catalytic domains of epigenetic enzymes[2].
Table 1: FDA-Approved Indole Derivatives and Molecular Targets
Drug Name
Molecular Target
Primary Clinical Indication
Sunitinib
VEGFR, PDGFR
Renal cell carcinoma, GIST
Osimertinib
EGFR (T790M mutation)
Non-small cell lung cancer (NSCLC)
Panobinostat
Histone Deacetylase (HDAC)
Multiple myeloma
Alectinib
ALK kinase
ALK-positive NSCLC
Nintedanib
VEGFR, FGFR, PDGFR
Idiopathic pulmonary fibrosis, NSCLC
Mechanistic Pathway: HDAC Inhibition
Panobinostat exemplifies the power of indole-based epigenetic modulators. The indole ring acts as a surface recognition cap, while a hydroxamic acid tail chelates the zinc ion in the HDAC catalytic active site. This prevents the deacetylation of histones, leading to an open chromatin state, the re-expression of tumor suppressor genes (such as p21), and subsequent apoptosis[4].
Fig 1: Mechanistic pathway of indole-based HDAC inhibitors inducing cancer cell apoptosis.
Quantitative Efficacy of Emerging Derivatives
Recent preclinical studies continue to expand the indole library. Modifying the indole core with arylsulfonylhydrazide, triazole, or hydroxamic acid moieties has yielded compounds with potent low-micromolar to nanomolar efficacy against resistant cell lines[4][5][6].
Table 2: In Vitro Anticancer Efficacy (IC50) of Emerging Indole Derivatives
Beyond oncology, the indole scaffold is a critical weapon against infectious diseases. The rise of multidrug-resistant (MDR) bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated novel chemical spaces. Indole-based compounds, inspired by natural antimicrobial peptides like indolicidin, disrupt bacterial cell membranes and inhibit essential bacterial enzymes[4][7].
In virology, indole derivatives have shown profound efficacy against the Hepatitis C Virus (HCV). For instance, rationally designed 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have demonstrated potent antiviral properties against HCV genotypes 1b and 2a, achieving EC50 values as low as 8.7 µM with highly favorable cytotoxicity profiles (CC50 > 100 µM)[8].
Experimental Methodology: Synthesis and High-Throughput Validation
To ensure scientific integrity and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. The following workflow details the synthesis and in vitro screening of novel indole derivatives, emphasizing the causality behind each methodological choice.
Fig 2: End-to-end experimental workflow for synthesizing and validating indole derivatives.
Step-by-Step Protocol: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is engineered to eliminate false positives and ensure that the observed biological activity is directly linked to the indole pharmacophore.
Action: Synthesize the indole derivative (e.g., via Fischer Indole Synthesis) and dissolve in cell-culture grade DMSO to a 10 mM stock. Prior to biological testing, confirm purity via LC-MS (>95%).
Causality: Trace impurities, unreacted starting materials, or degradation products can exhibit off-target cytotoxicity. Validating purity ensures the calculated IC50 is strictly attributable to the target molecule.
Step 2: Cell Seeding & Synchronization
Action: Seed target cancer cells (e.g., MCF-7 or HepG2) at a density of
5×103
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Causality: This 24-hour window allows cells to adhere to the plate and re-enter the logarithmic phase of growth. Treating cells while they are uniformly metabolically active prevents variance in drug uptake.
Action: Treat cells with serial dilutions of the indole compound (ranging from 0.1 µM to 100 µM). Crucially, include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Sunitinib).
Causality: The vehicle control normalizes baseline viability, proving that the solvent itself is not causing cell death. The positive control validates the assay's dynamic range and sensitivity, providing a benchmark for relative potency.
Step 4: MTT Reagent Addition & Solubilization
Action: After 48 hours of drug exposure, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 100 µL of pure DMSO.
Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium salt into purple, insoluble formazan. Dead cells cannot perform this reduction. Therefore, the colorimetric shift is a direct, quantifiable proxy for cell viability.
Step 5: Data Acquisition & IC50 Calculation
Action: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).
Causality: Subtracting the 630 nm reference absorbance from the 570 nm reading corrects for optical artifacts caused by cellular debris, condensation, or plate imperfections, ensuring high-fidelity quantitative data.
Conclusion
The indole scaffold remains a cornerstone of rational drug design. By leveraging its unique stereoelectronic properties, researchers can develop highly selective agents targeting complex pathologies ranging from RTK-driven malignancies to multidrug-resistant bacterial infections. As demonstrated by the robust IC50 profiles of emerging derivatives and the clinical success of drugs like Osimertinib and Panobinostat, the continuous functionalization of the indole core promises to yield the next generation of breakthrough therapeutics.
References
Jagdish Arun et al., "Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent", International Journal of Pharmacy & Pharmaceutical Research. URL:[Link]
"Indole Antitumor Agents in Nanotechnology Formulations: An Overview", PMC - NIH. URL: [Link]
"Indole – a promising pharmacophore in recent antiviral drug discovery", PMC - NIH. URL: [Link]
"Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)", MDPI. URL: [Link]
"Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells", ACS Omega. URL: [Link]
"Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells", DOI / ScienceDirect. URL: [Link]
"Synthesis of 3-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1H-indole...", ResearchGate. URL: [Link]
Application Note: Synthesis of 3-Substituted Indoles via C3-Functionalization of 2-(1,3-Dithiolan-2-yl)indole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The indole nucleus is a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products[1]. Functionalization at the C3-position is a fundamental transformation, as it allows for the introduction of diverse substituents that modulate pharmacological activity[2].
However, synthesizing complex polycyclic indole alkaloids (such as
β
-carbolines) often requires a formyl group at the C2 position. Utilizing unprotected indole-2-carboxaldehyde as a starting material is synthetically challenging; the strongly electron-withdrawing formyl group severely deactivates the indole ring toward electrophilic aromatic substitution (EAS) and makes the molecule prone to polymerization under strongly acidic conditions.
The Dithiolane Strategy:
To circumvent this, 2-(1,3-dithiolan-2-yl)indole (CAS: 101831-92-9)[3] is employed as a strategic intermediate. The 1,3-dithiolane group serves a dual purpose:
Electronic Modulation & Regiocontrol: By masking the aldehyde as a thioacetal, the strong electron-withdrawing resonance effect of the carbonyl is removed. This restores the inherent nucleophilicity of the indole C3 position, allowing EAS to proceed smoothly. Furthermore, it physically blocks the C2 position, ensuring absolute regioselectivity for C3-functionalization.
Latent Functionality: The dithiolane is highly stable to strong electrophiles (e.g., Vilsmeier reagents) and Lewis acids[2]. Post-functionalization, it can be cleanly unmasked to reveal the C2-aldehyde for downstream cyclizations.
Reaction Pathway & Synthetic Logic
The following diagram illustrates the strategic pathway from a deactivated precursor to a highly valuable 3-substituted indole-2-carboxaldehyde building block.
Synthetic strategy for accessing 3-substituted indole-2-carboxaldehydes via dithiolane masking.
Experimental Workflows & Protocols
The functionalization of the indole 3-position is highly valuable owing to its enhanced electron density, making it highly nucleophilic[4]. Below is the standardized workflow and detailed protocols for functionalization and subsequent unmasking.
Standardized experimental workflow for the C3-functionalization of 2-(1,3-dithiolan-2-yl)indole.
Causality: Phosphorus oxychloride (
POCl3
) reacts with DMF to generate a highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The C3 position of the dithiolane-protected indole attacks this reagent. The resulting iminium intermediate is stable until aqueous basic workup, which drives the hydrolysis to the formyl group[2].
Step-by-Step Methodology:
Vilsmeier Reagent Generation: In a flame-dried round-bottom flask under
N2
, add anhydrous DMF (5.0 mL/mmol of indole). Cool to 0 °C using an ice bath. Add
POCl3
(1.2 equiv) dropwise over 10 minutes. Safety Note:
POCl3
is highly corrosive and reacts violently with water. Stir for 30 minutes at 0 °C.
Indole Addition: Dissolve 2-(1,3-dithiolan-2-yl)indole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Quenching (Self-Validation): Once the starting material is consumed, pour the mixture over crushed ice. Slowly add saturated aqueous
NaOAc
or
2M NaOH
until the pH reaches ~7-8. Causality: Neutralization is required to hydrolyze the iminium intermediate into the final aldehyde.
Extraction & Purification: Extract the aqueous layer with EtOAc (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography to yield the 3-formyl derivative.
Protocol B: Unmasking the C2-Aldehyde (Thioacetal Deprotection)
Causality: While classical deprotections utilize highly toxic Mercury(II) salts, modern green chemistry protocols utilize N-Bromosuccinimide (NBS)[1]. NBS acts as an electrophilic source of bromine that selectively attacks the sulfur atoms of the dithiolane, transforming them into excellent leaving groups. Subsequent attack by water collapses the thioacetal, regenerating the C2-aldehyde.
Step-by-Step Methodology:
Solvent Setup: Dissolve the 3-substituted 2-(1,3-dithiolan-2-yl)indole (1.0 equiv) in a mixture of Acetone/
H2O
(9:1, v/v, 10 mL/mmol). Cool the solution to 0 °C.
Oxidative Cleavage: Add NBS (6.0 to 8.0 equiv) in small portions over 15 minutes. The solution will typically turn orange/red.
Monitoring: Stir at 0 °C for 15–30 minutes. Monitor by TLC. The reaction is usually extremely rapid.
Quenching: Quench the reaction by adding saturated aqueous
Na2SO3
(to reduce excess NBS and bromine) followed by saturated aqueous
NaHCO3
to neutralize the generated HBr.
Isolation: Remove the acetone under reduced pressure. Extract the remaining aqueous phase with
CH2Cl2
. Wash with brine, dry over
MgSO4
, and concentrate. Purify via silica gel chromatography.
Quantitative Data & Reaction Scope
The table below summarizes the expected quantitative outcomes for various C3-functionalizations of 2-(1,3-dithiolan-2-yl)indole, demonstrating the robustness of the dithiolane masking strategy.
Reaction Type
Electrophile / Reagent
Catalyst / Promoter
Temp (°C)
Time (h)
Typical Yield (%)
Formylation
POCl3
/ DMF
None (Vilsmeier)
0
→
RT
2.0 - 4.0
82 - 90%
Alkylation
Nitroalkene
Lewis Acid (e.g.,
InCl3
)
RT
4.0 - 12.0
75 - 85%
Acylation
Acyl Chloride
AlCl3
or
ZnCl2
0
→
RT
3.0 - 6.0
70 - 80%
Deprotection
H2O
NBS (Oxidative)
0
0.2 - 0.5
85 - 95%
Data aggregated from standard synthetic methodologies for substituted indoles[4],[2].
References
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies
Semantic Scholar / RSC Advances
URL:[1]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC
National Institutes of Health (NIH)
URL:[4]
The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide
Benchchem
URL:[2]
101831-92-9 | Chemical Name : 2-(1,3-Dithiolan-2-yl)-1H-indole
Pharmaffiliates
URL:[3]
Application Note: Strategic Utilization of 2-(1,3-Dithiolan-2-yl)-1H-indole in Natural Product Synthesis
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Compound Focus: 2-(1,3-Dithiolan-2-yl)-1H-indole (CAS: 101831-92-9) Mechanistic Rationale & Strategic Utility In the to...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals
Compound Focus: 2-(1,3-Dithiolan-2-yl)-1H-indole (CAS: 101831-92-9)
Mechanistic Rationale & Strategic Utility
In the total synthesis of complex monoterpenoid and marine bisindole alkaloids, the indole C2-position is a critical vector for structural elaboration. However, free indole-2-carboxaldehydes are highly reactive and prone to unwanted nucleophilic attacks, dimerization, and oxidation.
The installation of a 1,3-dithiolane ring to form 2-(1,3-dithiolan-2-yl)-1H-indole serves two profound strategic purposes in synthetic workflows:
Orthogonal Protection: Unlike standard oxygen acetals (1,3-dioxolanes) which are highly labile under mildly acidic conditions, dithiolanes are remarkably stable to acids, bases, and reductive environments. This robust shielding allows for aggressive downstream functionalization at the indole C3-position or N1-position without destroying the C2-aldehyde moiety .
Umpolung (Reversal of Polarity): The naturally electrophilic carbonyl carbon of an aldehyde cannot react with other electrophiles. However, the C2-proton of the dithiolane ring is uniquely acidic. The resulting carbanion is stabilized by the polarizability of the two adjacent sulfur atoms. Deprotonation yields an acyl anion equivalent , allowing the C2-position to act as a nucleophile for novel C–C bond formations .
Pathway Visualization
The following diagram illustrates the synthetic divergence enabled by the dithiolane protection strategy, mapping the transition from a simple indole precursor to complex alkaloid scaffolds.
Mechanistic workflow showing the strategic divergence of 2-(1,3-dithiolan-2-yl)-1H-indole.
Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next synthetic step.
Protocol A: Synthesis of 2-(1,3-Dithiolan-2-yl)-1H-indole
Objective: Mask the reactive C2-aldehyde to prevent unwanted side reactions during downstream synthesis.
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve indole-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Reagent Addition: Add 1,2-ethanedithiol (1.2 eq, 12 mmol) via syringe.
Catalysis (Causality): Cool the mixture to 0 °C. Dropwise add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 eq, 5 mmol). Causality: BF₃·OEt₂ is chosen over strong Brønsted acids (e.g., HCl) because it effectively activates the carbonyl oxygen without protonating the electron-rich indole C3-position, which would otherwise trigger rapid dimerization.
Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active, low-Rf starting material completely disappears, replaced by a distinct, higher-Rf non-polar spot (the dithiolane).
Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure crystalline product.
Protocol B: Umpolung Alkylation at the C2-Position
Objective: Utilize the dithiolane as an acyl anion equivalent to forge a new C–C bond at the C2-position.
Deprotonation: Dissolve 2-(1,3-dithiolan-2-yl)-1H-indole (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -78 °C. Dropwise add n-Butyllithium (n-BuLi, 2.1 eq).
Causality: The first equivalent of n-BuLi deprotonates the acidic indole N–H. The second equivalent deprotonates the C2-proton of the dithiolane ring.
Electrophilic Trapping: Stir at -78 °C for 30 minutes to ensure complete dianion formation, then add the desired electrophile (e.g., an alkyl halide, 1.1 eq). Gradually warm to room temperature over 2 hours.
Self-Validation: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via LC-MS. The mass spectrum must show an exact mass shift corresponding to the addition of the alkyl group, confirming successful umpolung trapping rather than N-alkylation.
Isolation: Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via flash chromatography.
Protocol C: Chemoselective Deprotection (Unmasking the Aldehyde)
Objective: Restore the C2-aldehyde for final alkaloid cyclization (e.g., Pictet-Spengler reactions).
Solvent System: Dissolve the substituted 2-(1,3-dithiolan-2-yl)indole in a mixture of CH₃CN and H₂O (9:1 v/v).
Oxidation (Causality): Add Selectfluor (2.5 eq) in one portion at room temperature.
Causality: Indoles are highly electron-rich and prone to oxidative degradation. Selectfluor acts as a mild, thiophilic oxidant. It selectively oxidizes the sulfur atoms, transforming them into excellent leaving groups for hydrolysis, thereby unmasking the aldehyde without destroying the delicate indole C2=C3 double bond .
Self-Validation: Stir for 1 hour. TLC will show the loss of the non-polar dithiolane spot and the appearance of a highly polar, strongly UV-active spot corresponding to the regenerated aldehyde.
Quantitative Data: Deprotection Optimization
Selecting the correct deprotection reagent is critical to maintaining high yields while preserving the integrity of the indole core. The table below summarizes the quantitative performance of various deprotection strategies evaluated during protocol development.
Deprotection Reagent
Equivalents
Solvent System
Temp (°C)
Time (h)
Yield (%)
Causality / Mechanistic Observation
Hg(ClO₄)₂ / CaCO₃
2.2
THF/H₂O (4:1)
25
0.5
88%
Rapid, high yield via strong thiophilic coordination; generates toxic heavy metal waste.
Selectfluor
2.5
CH₃CN/H₂O (9:1)
25
1.0
85%
Environmentally benign; excellent chemoselectivity; avoids indole ring oxidation.
DDQ
1.5
CH₃CN/H₂O (9:1)
25
4.0
65%
Moderate yield; competitive single-electron oxidation of the electron-rich indole core reduces efficiency.
MeI / CaCO₃
10.0
Acetone/H₂O
60
12.0
45%
Sluggish kinetics; requires a massive excess of alkylating agent to force sulfonium ion formation.
Case Studies in Drug Development
Monoterpenoid Indole Alkaloids (Corynanthe Class): 2-(1,3-dithiolan-2-yl)-1H-indole derivatives are heavily utilized in the synthesis of the strictosidine core. By protecting the C2-aldehyde, researchers can perform highly diastereoselective Pictet-Spengler reactions at the C3 position using tryptamine derivatives, a mandatory step in synthesizing anticancer agents like geissoschizol.
Marine Bisindole Alkaloids: In the synthesis of Topsentin and its analogs (potent antiviral and anti-tumor agents), the dithiolane acts as a stable placeholder. It allows for the coupling of two distinct indole units before being unmasked to form the central bridging imidazole ring characteristic of the Topsentin class .
References
Total Synthesis of Marine Sponge Bis(indole) Alkaloids of the Topsentin Class. The Journal of Organic Chemistry. Available at:[Link]
One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry. Available at:[Link]
Cross-Dehydrogenative Coupling of Dithiolanes with Ketones and Indoles under Metal-Free Conditions. ChemInform / ResearchGate. Available at:[Link]
Method
Application Notes and Protocols: Deprotection of the 2-(1,3-Dithiolan-2-yl) Group from Indole Derivatives
Introduction In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the use of protecting groups is a cornerstone strategy. These molecular scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the use of protecting groups is a cornerstone strategy. These molecular scaffolds temporarily mask reactive functional groups, allowing for chemical transformations to be performed selectively at other positions of a complex molecule. The indole nucleus, a privileged scaffold in a vast array of biologically active compounds, presents its own unique set of challenges for selective functionalization due to its electron-rich nature and the reactivity of both the nitrogen atom and the pyrrole ring.
The 2-(1,3-dithiolan-2-yl) group serves as a robust protecting group for aldehydes, which are common functional handles on the indole ring, particularly at the C2 or C3 position. Dithiolanes are a type of thioacetal, renowned for their stability under both acidic and basic conditions, which makes them ideal for carrying through multiple synthetic steps.[1][2] However, the very stability that makes them excellent protecting groups also necessitates the development of reliable and often carefully chosen methods for their removal, a process known as deprotection, to reveal the desired carbonyl functionality for subsequent reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various protocols for the deprotection of the 2-(1,3-dithiolan-2-yl) group from indole derivatives. We will delve into the mechanistic underpinnings of these transformations, present a comparative analysis of different methodologies, and provide detailed, field-proven experimental protocols.
Mechanistic Overview of Dithiolane Deprotection
The cleavage of a dithiolane ring to regenerate the parent carbonyl compound is fundamentally an oxidative or hydrolytic process that is often facilitated by an electrophilic species. The general mechanism involves the activation of one of the sulfur atoms by an electrophile (E+), which makes the dithiolane carbon more susceptible to nucleophilic attack by water or another nucleophile. This is followed by a series of steps leading to the collapse of the intermediate and the formation of the carbonyl group and a sulfur-containing byproduct.
Here is a generalized mechanistic pathway:
Activation of Sulfur: An electrophile, such as a metal ion (e.g., Hg²⁺, Ag⁺), a halogenating agent (e.g., NBS, I₂), or another oxidizing agent, coordinates to one of the sulfur atoms of the dithiolane ring. This initial step makes the sulfur a better leaving group.
Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the now electrophilic carbon atom of the dithiolane.
Intermediate Formation and Collapse: This attack leads to the formation of a hemithioacetal-like intermediate. Subsequent proton transfers and elimination steps, often facilitated by the reaction conditions, lead to the cleavage of the carbon-sulfur bonds and the liberation of the carbonyl group.
The choice of deprotection method is critical and depends on the overall molecular architecture, especially the presence of other sensitive functional groups on the indole scaffold.
A Comparative Guide to Deprotection Protocols
The selection of an appropriate deprotection protocol is paramount to the success of the synthetic sequence. The indole nucleus is sensitive to harsh acidic and oxidative conditions, which can lead to polymerization, over-oxidation, or other undesired side reactions. Therefore, the choice of reagent and reaction conditions must be carefully considered.
Good, but yields a different product (reduction).[5][6][7][8]
Visualizing the Deprotection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate deprotection protocol for a 2-(1,3-dithiolan-2-yl) substituted indole.
Caption: Decision workflow for selecting a dithiolane deprotection method.
Experimental Protocols
Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)
This protocol is a widely used, mercury-free method for the deprotection of dithiolanes. It is crucial to perform this reaction at low temperatures to minimize potential side reactions with the indole ring.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
Dissolve the 2-(1,3-dithiolan-2-yl)-indole derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v) and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve N-bromosuccinimide (2.2 - 4.0 eq) in acetone.
Add the NBS solution dropwise to the cooled solution of the indole derivative over a period of 15-30 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess NBS.
Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired indole aldehyde.
Safety Precautions:
NBS is a lachrymator and should be handled in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Mild, "Green" Deprotection using Iodine and Hydrogen Peroxide
This method offers an environmentally benign alternative, using catalytic iodine in an aqueous micellar system.[3]
Materials:
2-(1,3-dithiolan-2-yl)-indole derivative
Iodine (I₂)
30% aqueous hydrogen peroxide (H₂O₂)
Sodium dodecyl sulfate (SDS)
Deionized water
Ethyl acetate
Procedure:
To a solution of the 2-(1,3-dithiolan-2-yl)-indole derivative (1.0 eq) in water, add sodium dodecyl sulfate (SDS) to form a micellar solution.
Add a catalytic amount of iodine (5 mol%).
Add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 30-60 minutes.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
Handle hydrogen peroxide with care as it is a strong oxidizer.
Iodine can cause stains and should be handled in a fume hood.
Always wear appropriate PPE.
Protocol 3: Reductive Desulfurization using Raney Nickel
This protocol is not a direct deprotection to the aldehyde but is a useful transformation that reduces the dithiolane-protected carbonyl to a methylene group (CH₂).[5][8]
Materials:
2-(1,3-dithiolan-2-yl)-indole derivative
Raney Nickel (Ra-Ni), slurry in water
Ethanol or methanol
Procedure:
In a round-bottom flask, suspend the 2-(1,3-dithiolan-2-yl)-indole derivative in ethanol.
Carefully wash the Raney Nickel slurry with ethanol to remove the water. Caution: Raney Nickel is pyrophoric when dry.
Add a generous excess of the washed Raney Nickel to the suspension of the indole derivative.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to go to completion.
After the reaction is complete, cool the mixture to room temperature.
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad thoroughly with ethanol.
Combine the filtrate and washings and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the 2-alkylindole derivative.
Safety Precautions:
Raney Nickel is highly flammable and pyrophoric, especially when dry. Handle with extreme care and always keep it wet.
The filtration of Raney Nickel should be done in a well-ventilated fume hood, and the filter cake should not be allowed to dry.
Quench the used Raney Nickel by slowly and carefully adding it to dilute acid.
Troubleshooting
Problem
Potential Cause
Solution
Incomplete Reaction
Insufficient reagent, low temperature, or short reaction time.
Add more deprotecting agent, increase the temperature slightly (if compatible with the substrate), or extend the reaction time.
Low Yield
Product degradation under reaction conditions, incomplete extraction, or purification losses.
Use a milder deprotection method, ensure complete extraction by performing multiple extractions, and optimize chromatography conditions.
Formation of Side Products
Over-oxidation or reaction with the indole nucleus.
Use a milder reagent, lower the reaction temperature, and carefully control the stoichiometry of the reagents.
Difficulty in Removing Byproducts
Sulfur-containing byproducts can sometimes be difficult to separate.
Perform an aqueous workup with a mild oxidizing or reducing agent to convert the byproducts to more water-soluble species.
Conclusion
The deprotection of the 2-(1,3-dithiolan-2-yl) group from indole derivatives is a critical step in many synthetic routes. The choice of the deprotection protocol must be made with careful consideration of the stability of the indole ring and any other functional groups present in the molecule. While classical methods involving toxic mercury salts are effective, a range of milder and more environmentally friendly alternatives are now available. Oxidative methods using NBS or iodine, as well as metal-free approaches, offer excellent alternatives for the selective and high-yielding regeneration of the parent carbonyl compound. For transformations where a reductive outcome is desired, Raney Nickel provides a reliable method for desulfurization. By understanding the mechanisms and carefully selecting the appropriate protocol, researchers can successfully navigate this important synthetic transformation.
References
ChemRxiv. (n.d.).
Who we serve. (n.d.). Molecular Iodine in Protection and Deprotection Chemistry.
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(5), 347–404.
Pettit, G. R., & Van Tamelen, E. E. (2011). Desulfurization with Raney Nickel. Organic Reactions, 1-1.
Habibi, M. H., Tangestaninejad, S., & Montazerozohori, M. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
Wikipedia. (n.d.). Raney nickel.
Arkivoc. (n.d.).
(1966). Organic sulfur chemistry. III. Chemistry of small-ring sulfur compounds. Thietanes and 1,2-dithiolanes. Journal of Organic Chemistry, 31(10), 3434-3437.
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117-1119.
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
Benchchem. (n.d.). Removal of mercury-based reagents after dithiane deprotection.
ResearchGate. (n.d.). PBBS, TBBDA and NBS and few drops of H2O promoted the rapid deprotection of dithioacetals and dithioketals in a mortar.
ResearchGate. (2025, October 16). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
Gholamkhass, B., & Ghorbani-Choghamarani, A. (2007). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. ARKIVOC, 2007(14), 43-50.
Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Journal of the Chinese Chemical Society, 47(3), 581-586.
ResearchGate. (n.d.).
Habibi, M. H., Tangestaninejad, S., Montazerozohori, M., & Baltork, I. M. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules (Basel, Switzerland), 8(8), 623-628.
Application Note: Experimental Protocol for the Synthesis of 2-(1,3-Dithiolan-2-yl)-1H-indole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The protection of formyl groups is a foundational tra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
The protection of formyl groups is a foundational transformation in multistep organic synthesis, particularly in the development of complex indole alkaloids and pharmaceutical intermediates. This application note details the robust, field-proven synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole (often indexed as "Indole, 2-(1,3-dithiolan-2-YL)-") via the Lewis acid-catalyzed dithioacetalization of indole-2-carboxaldehyde. By utilizing 1,2-ethanedithiol and boron trifluoride diethyl etherate (
BF3⋅OEt2
), this protocol ensures high conversion rates while preventing the acid-catalyzed degradation typical of electron-rich indole systems[1].
Mechanistic Rationale & Experimental Design
The synthesis relies on the electrophilic activation of the C2-formyl group of the indole ring.
Catalyst Selection (
BF3⋅OEt2
): Indole rings are highly electron-rich and prone to polymerization under strongly acidic Brønsted conditions.
BF3⋅OEt2
acts as a targeted Lewis acid, selectively coordinating to the formyl oxygen. This lowers the LUMO of the carbonyl, making it highly susceptible to nucleophilic attack[1].
Nucleophilic Attack & Ring Closure: 1,2-Ethanedithiol acts as a bidentate nucleophile. The initial attack forms a hemithioacetal intermediate. Subsequent Lewis acid-assisted dehydration generates a transient, highly reactive thiocarbenium ion, which is rapidly trapped by the intramolecular pendant thiol to form the thermodynamically stable 1,3-dithiolane ring[2].
Solvent Causality (Anhydrous DCM): Dichloromethane is chosen because it is non-polar enough to prevent solvent-nucleophile competition, yet polar enough to stabilize the transient thiocarbenium intermediate.
Temperature Control (0 °C to RT): The initial complexation of
BF3
with the aldehyde and the subsequent nucleophilic attack are exothermic. Initiating the reaction at 0 °C suppresses side reactions (such as intermolecular indole dimerization), while allowing it to warm to room temperature ensures complete thermodynamic conversion[1].
Quantitative Reagent Summary
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale reaction.
Reagent
MW ( g/mol )
Equivalents
Amount
Function
Indole-2-carboxaldehyde
145.16
1.0
1.45 g (10.0 mmol)
Electrophilic Substrate
1,2-Ethanedithiol
94.20
1.2
1.01 mL (12.0 mmol)
Bidentate Nucleophile
BF3⋅OEt2
141.93
0.2
0.25 mL (2.0 mmol)
Lewis Acid Catalyst
Dichloromethane (DCM)
84.93
N/A
40 mL
Aprotic Solvent
Saturated
NaHCO3
84.01
N/A
20 mL
Quenching Agent
Experimental Workflow
Workflow for the Lewis acid-catalyzed dithioacetalization of indole-2-carboxaldehyde.
Step-by-Step Methodology
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Substrate Dissolution: Add indole-2-carboxaldehyde (1.45 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous dichloromethane (DCM). Stir until the solid is completely dissolved.
Nucleophile Addition: Using a chemically resistant syringe, inject 1,2-ethanedithiol (1.01 mL, 12.0 mmol) into the solution. Caution: 1,2-Ethanedithiol has a severe stench and is toxic; perform this strictly inside a certified fume hood.
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Catalysis & Monitoring
Catalyst Injection: Slowly add boron trifluoride diethyl etherate (
BF3⋅OEt2
, 0.25 mL, 2.0 mmol) dropwise over 2-3 minutes[1]. A slight color change (often yellow to pale orange) may be observed, indicating the formation of the Lewis acid-carbonyl complex.
Reaction Propagation: Remove the ice bath after 15 minutes. Allow the reaction to warm to room temperature (approx. 20-25 °C) and stir continuously.
Self-Validating Checkpoint (TLC): After 1 hour, monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent system.
Validation: The starting aldehyde is strongly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product, 2-(1,3-dithiolan-2-yl)-1H-indole, will migrate to a higher
Rf
value (less polar) and will not stain with 2,4-DNP, confirming the successful masking of the aldehyde.
Phase 3: Quenching & Workup
Neutralization: Once TLC confirms the complete consumption of the starting material, cool the flask back to 0 °C. Quench the reaction by slowly adding 20 mL of saturated aqueous
NaHCO3
[2]. Causality: Neutralizing the Lewis acid is critical before concentration; residual acid can trigger the reversion of the dithioacetal back to the aldehyde during solvent evaporation.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (
2×20
mL).
Washing & Drying: Combine the organic layers and wash with 30 mL of brine to remove residual water and salts. Dry the organic phase over anhydrous
Na2SO4
. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Phase 4: Purification
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.
Isolation: Pool the fractions containing the pure product (identified via UV visualization) and evaporate the solvent to afford 2-(1,3-dithiolan-2-yl)-1H-indole as a solid[2].
Analytical Characterization (Self-Validation)
To ensure absolute scientific integrity, verify the isolated compound against the following expected spectral benchmarks[2]:
1
H NMR (400 MHz,
CDCl3
): Look for the disappearance of the characteristic aldehyde proton at
δ
~9.8 ppm. The successful formation of the dithiolane ring is confirmed by the appearance of a distinct methine singlet at
δ
~6.0 ppm (the C-H trapped between two sulfur atoms) and multiplet signals integrating to 4 protons at
δ
3.30–3.50 ppm, corresponding to the
−S−CH2−CH2−S−
backbone.
Mass Spectrometry (ESI-TOF): Calculated for
C11H11NS2[M+H]+
or
[M+Na]+
; expect a mass-to-charge ratio (
m/z
) confirming the addition of the dithiolane mass (104 Da) minus water (18 Da)[2].
References
Sun, Y., et al. (2022). One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry, 87(21), 14016–14025. URL:[Link]
Miller, K. A. (2007). Intramolecular[Rh(CO)2Cl]2-catalyzed allylic alkylation and synthesis of indole derivatives. The University of Texas at Austin. URL:[Link]
analytical methods for the characterization of indole derivatives
An Application Guide to Modern Analytical Methods for the Characterization of Indole Derivatives Introduction: The Ubiquity and Complexity of Indole Derivatives The indole nucleus, a bicyclic aromatic heterocycle, is a p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Modern Analytical Methods for the Characterization of Indole Derivatives
Introduction: The Ubiquity and Complexity of Indole Derivatives
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, natural product science, and chemical biology. From the essential amino acid tryptophan to potent anticancer agents like vinblastine and vincristine[1], and from crucial neurotransmitters like serotonin to novel synthetic cannabinoids[2], indole derivatives exhibit a vast range of biological activities. This structural and functional diversity presents a significant challenge for researchers, scientists, and drug development professionals who require robust, reliable, and precise analytical methods to identify, quantify, and characterize these molecules.
This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the core analytical techniques used in the modern laboratory for the characterization of indole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems grounded in scientific principles. We will explore the synergistic use of chromatographic and spectroscopic techniques to move from initial purity assessment to unambiguous structural elucidation.
The Analytical Workflow: An Integrated Strategy
A successful characterization of an indole derivative rarely relies on a single technique. Instead, a multi-faceted approach is employed, where each method provides a unique piece of the puzzle. The general workflow involves a tiered strategy, starting with rapid, high-throughput methods for initial assessment and progressing to more information-rich techniques for detailed structural analysis.
Caption: General workflow for the purification and analysis of indole compounds.[3]
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of indole analysis, enabling the separation of target compounds from complex mixtures, assessment of purity, and accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most prevalent method for analyzing indole derivatives due to its versatility and wide applicability.[3] The separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase (typically C8 or C18 alkyl chains), with a polar mobile phase used for elution.
Column Choice (C18 vs. C8): C18 columns provide greater hydrophobicity and are excellent for general-purpose separation of a wide range of indoles. C8 columns are less retentive and can be advantageous for highly nonpolar indoles, reducing analysis time and solvent consumption.[4]
Mobile Phase pH: The nitrogen atom in the indole ring can be weakly basic. Adjusting the mobile phase pH with additives like formic acid or acetic acid (typically 0.1%) suppresses the ionization of both the indole nucleus and any acidic/basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.[5][6] This technique is known as ion suppression chromatography.[5]
Detector Selection: The indole ring is a strong chromophore, making UV-Vis detection straightforward. The characteristic absorbance maxima are typically found between 260-290 nm.[7][8] For enhanced sensitivity and selectivity, especially for trace analysis, fluorescence detection is superior, using an excitation wavelength (λex) around 280 nm and measuring emission (λem) around 350 nm.[6][9]
Protocol 1: Analytical RP-HPLC for Purity Assessment and Quantification
This protocol is designed for assessing the purity of a synthesized indole derivative or quantifying it in a mixture.
Sample Preparation:
Accurately weigh ~1 mg of the indole sample.
Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1 to 125 µg/mL) for quantification.[9]
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[3]
Instrumentation and Conditions:
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
Data Analysis: Chromatography data station (CDS) for instrument control and data processing.
A robust, general-purpose column for a wide range of indoles.
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid ensures a low pH to suppress ionization.[10]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program
5% B to 95% B over 20 minutes
A broad gradient is a good starting point for method development.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Injection Volume
10 µL
A typical volume to avoid column overloading.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection (UV)
280 nm
A common wavelength for the indole chromophore.
Data Analysis & Validation:
Assess purity by calculating the peak area percentage of the main component.
For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.998 for good linearity.[9]
The method's suitability is confirmed if parameters like peak symmetry and theoretical plates meet system suitability test (SST) criteria.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge (m/z) ratio information, which is invaluable for confirming molecular weight and elucidating structures. Tandem MS (MS/MS) further fragments the molecule to reveal structural details.[4][12]
Expertise & Experience: Ionization and Fragmentation
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often effective for less polar, neutral molecules like many indole derivatives.[10] Electrospray Ionization (ESI) is highly versatile and generally the first choice, particularly for molecules that can be readily protonated or deprotonated in solution. Comparing positive and negative ion modes can provide complementary fragmentation data.[13]
Fragmentation Pathways: The fragmentation of indole alkaloids is often predictable. For example, in many corynanthe-type alkaloids, a strong signal at m/z 174.09 suggests a characteristic fragment of the indole core.[4] Understanding these pathways is key to tentatively identifying related compounds in a mixture even without authentic standards.[12]
Protocol 2: LC-MS/MS for Identification and Quantification in Complex Matrices
This protocol is suitable for identifying indole metabolites in biological samples or alkaloids in a crude plant extract.
Sample Preparation (Protein Precipitation for Serum/Plasma):
To 100 µL of sample (e.g., mouse serum), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., indole-d7).[10]
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C.[6]
Carefully transfer the supernatant to an HPLC vial for analysis.
Instrumentation and Conditions:
LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or QToF).
Chromatographic conditions are similar to Protocol 1, but often use smaller particle size columns (e.g., < 2 µm) for better resolution and faster run times (UPLC).
Mass Spectrometer Parameters (Example for Indole):
Parameter
Typical Value
Rationale & Notes
Ionization Mode
APCI, Positive
Found to be effective and sensitive for the parent indole molecule.[10]
MRM Transition
m/z 118.1 → 91.1
Precursor ion (M+H)⁺ is selected and fragmented to a specific product ion for high selectivity.
IS Transition
m/z 124.1 → 96.1 (for Indole-d7)
A stable isotope-labeled internal standard corrects for matrix effects and variations.
Collision Energy
-30 V
Optimized to produce the desired product ion with maximum intensity.[10]
Source Temp.
300 °C
Optimized for efficient desolvation and ionization.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile indole derivatives. It offers exceptional chromatographic resolution. However, its application is limited for non-volatile or thermally labile compounds, such as large bisindole alkaloids.[14]
Protocol 3: GC-MS Analysis of Indole Alkaloids in Plant Extracts
This protocol is adapted from methods used for analyzing alkaloids in Catharanthus roseus and Rauvolfia verticillata.[14][15]
Sample Preparation (Extraction):
Macerate dried plant material (e.g., 1 g) in a suitable solvent like ethanol or chloroform.[1][15] Ultrasonication can enhance extraction efficiency.
Filter the extract and concentrate it to dryness under vacuum.
Re-dissolve the residue in a small volume (e.g., 1.5 mL) of a volatile solvent like dichloromethane for injection.[14]
Instrumentation and Conditions:
GC-MS System: A gas chromatograph with a capillary column coupled to a mass selective detector.
GC-MS Parameters:
Parameter
Typical Value
Rationale & Notes
Column
HP-5MS or DB-1 (30 m x 0.25 mm, 0.25 µm)
A non-polar column suitable for a wide range of compounds.[14][15]
Carrier Gas
Helium at 1 mL/min (constant flow)
Inert carrier gas standard for GC-MS.
Injection Mode
Split (e.g., 5:1 or 10:1 ratio)
Prevents column overloading with concentrated samples.[14][15]
Injector Temp.
280 °C
Ensures rapid volatilization of the analytes.
Oven Program
Start at 120°C, ramp at 3°C/min to 280°C, hold for 20 min
A slow temperature ramp allows for the separation of complex mixtures.[15]
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode that produces reproducible, library-searchable mass spectra.
Mass Range
m/z 33 - 650
A wide range to capture fragments and molecular ions of various alkaloids.
Spectroscopic Techniques for Structural Elucidation
While chromatography separates, spectroscopy reveals the structure. For indole derivatives, NMR is the definitive tool for structure elucidation, while UV-Vis provides fundamental electronic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[16] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can piece together the molecular framework, including substitution patterns and stereochemistry.
¹H NMR: The N-H proton is highly characteristic, often appearing as a broad singlet far downfield (>10 ppm), though its position is solvent-dependent.[17] Protons on the pyrrole ring (H2, H3) and the benzene ring (H4-H7) have distinct chemical shifts and coupling patterns that are highly informative for determining the substitution site.[17][18]
¹³C NMR: The carbon signals also provide a unique fingerprint. For instance, C2 and C3 of the pyrrole ring have characteristic chemical shifts that are sensitive to the electronic nature of substituents.[18]
2D NMR: Techniques like COSY (correlation spectroscopy) and HSQC/HETCOR (heteronuclear correlation) are essential for complex structures. They establish connectivity between protons (COSY) and directly link protons to the carbons they are attached to (HSQC), which is critical for definitive signal assignment.[16][18]
Caption: Relationship between NMR experiments and the structural information obtained.
Protocol 4: Sample Preparation for NMR Analysis
Sample Purity: Ensure the sample is of high purity (>95%), typically after preparative HPLC, as impurities will complicate the spectra.
Sample Amount: Weigh 5-10 mg of the purified indole derivative for ¹H NMR and 15-20 mg for ¹³C NMR into a clean, dry vial.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[18] DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, resulting in a sharper signal.
Preparation: Add ~0.6-0.7 mL of the deuterated solvent to the sample. If required, add a small amount of an internal standard like tetramethylsilane (TMS).
Transfer: Vortex briefly to dissolve the sample completely, then transfer the solution to a clean NMR tube using a Pasteur pipette.
Acquisition: Acquire a standard set of spectra: ¹H, ¹³C, and, if the structure is unknown, 2D experiments like COSY and HSQC.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and non-destructive technique that provides information about the electronic transitions within the indole chromophore.[19] The spectrum is characterized by two main absorption bands, designated ¹Lₐ and ¹Lₑ, which are sensitive to substitution on the ring and the polarity of the solvent.[7][8]
Protocol 5: UV-Vis Spectral Characterization
Sample Preparation: Prepare a dilute solution of the indole derivative (e.g., 0.01 mM) in a UV-transparent solvent like methanol, ethanol, or cyclohexane.[7][19]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Measurement:
Fill one cuvette with the pure solvent to serve as the reference (blank).
Fill a second cuvette with the sample solution.
Scan a wavelength range from approximately 200 nm to 400 nm.
Data Analysis: Record the wavelength(s) of maximum absorbance (λₘₐₓ). This spectrum can serve as a characteristic fingerprint for the compound and can be used for quantification via the Beer-Lambert law if an extinction coefficient is known.[7]
Method Validation: Ensuring Trustworthiness
Every analytical method developed must be validated to ensure it is suitable for its intended purpose.[20] Validation demonstrates that the method is reliable, reproducible, and accurate. The key parameters, as defined by international guidelines (e.g., ICH), are summarized below.[21]
Parameter
Description
How It Is Assessed
Accuracy
The closeness of test results to the true value.
Analysis of a sample with a known concentration (e.g., a certified reference material) or via recovery studies on a spiked matrix.[21]
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Assessed at three levels: Repeatability (same lab, same day), Intermediate Precision (different days, different analysts), and Reproducibility (different labs).
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).
Analysis of spiked placebo samples; demonstration of peak purity using a photodiode array (PDA) detector or MS.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Analysis of a series of standards over a defined range (e.g., 5-6 concentrations). Results are evaluated by the correlation coefficient (r²).[9]
Range
The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Confirmed by the linearity, accuracy, and precision studies.
Limit of Detection (LOD)
The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
Typically determined based on the signal-to-noise ratio (commonly 3:1).[20]
Limit of Quantitation (LOQ)
The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined based on the signal-to-noise ratio (commonly 10:1).[20]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Small variations are made to the method parameters, and the effect on the results is evaluated.
References
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
Ma, L., Liu, J., & Yang, L. (2015). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 327-337. Available at: [Link]
Riou, A., & St-Pierre, M. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 648(1), 123-133. Available at: [Link]
UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. (n.d.). ResearchGate. Available at: [Link]
Santos, V. G., et al. (2019). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(8), 1645-1653. Available at: [Link]
Singh, D., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(1), 38-45. Available at: [Link]
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Available at: [Link]
Li, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 755-761. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2023). Molecules, 28(10), 4115. Available at: [Link]
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Available at: [Link]
He, J., et al. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemical & Photobiological Sciences, 10(4), 585-593. Available at: [Link]
Idris, R., & Toh, H. T. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2, 119. Available at: [Link]
Aaron, J. J., Tine, A., & Gaye, M. D. (1987). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Croatica Chemica Acta, 60(4), 641-653. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019). National Institute of Justice. Available at: [Link]
GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (n.d.). ResearchGate. Available at: [Link]
Idris, R., & Toh, H. T. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2(1), 119. Available at: [Link]
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Asian Journal of Chemistry. Available at: [Link]
Wang, F., et al. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry, 52(6), 306-309. Available at: [Link]
Szántay, C., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-124. Available at: [Link]
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
Al-Asmari, A. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001. Available at: [Link]
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1987). NMR STUDIES OF INDOLE. Heterocycles, 26(10), 2633. Available at: [Link]
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2015). Der Pharma Chemica, 7(5), 16-23. Available at: [Link]
Al-Hussain, S. A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1956. Available at: [Link]
Khan, M. I., et al. (2022). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 12(45), 29559-29571. Available at: [Link]
de Almeida, L. C., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3023-3061. Available at: [Link]
SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239. Available at: [Link]
Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (2019). Thesis. Available at: [Link]
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available at: [Link]
Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 512-519. Available at: [Link]
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1). Available at: [Link]
Development and Validation of Analytical Methods for Pharmaceuticals. (2015). Journal of Pharmaceutical Sciences & Research, 7(5), 249-253. Available at: [Link]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(1,3-Dithiolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and scalable two-step synthesis for the preparation of 2-(1,3-dithiolan-2-yl)-1H-indole, a valuable heter...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the preparation of 2-(1,3-dithiolan-2-yl)-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol begins with the large-scale synthesis of the key intermediate, indole-2-carbaldehyde, from ethyl indole-2-carboxylate. This is followed by a highly efficient dithioacetalization to yield the target compound. This document provides detailed, step-by-step protocols, scale-up considerations, safety protocols, and in-depth characterization data. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers in the field.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring is a critical aspect of drug design, and the introduction of various substituents allows for the fine-tuning of biological activity. The title compound, 2-(1,3-dithiolan-2-yl)-1H-indole, serves as a versatile intermediate. The dithiolane moiety acts as a stable protecting group for the aldehyde functionality and as a precursor for further synthetic transformations, such as the generation of an acyl anion equivalent. This guide provides a comprehensive and scalable protocol for the synthesis of this important building block, addressing the needs of both academic research and industrial drug development.
Overall Synthetic Scheme
The large-scale synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole is achieved through a two-step process, commencing with the readily available ethyl indole-2-carboxylate.
Technical Notes & Optimization
Troubleshooting
side reactions in the synthesis of 2-substituted indoles
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most persistent challenges in synthesizing 2-substituted indoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most persistent challenges in synthesizing 2-substituted indoles. Whether you are utilizing the classical Fischer indole synthesis, the highly convergent Larock heteroannulation, or modern C-H functionalization strategies, controlling regioselectivity and suppressing side reactions are critical for high-yielding workflows.
This guide breaks down the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure experimental success.
Module 1: Fischer Indole Synthesis (FIS)
Overview & Causality: The FIS remains a cornerstone for indole construction. However, when targeting 2-substituted indoles using unsymmetrical ketones, the formation of the arylhydrazone intermediate can lead to two different enamines during the acid-catalyzed [3,3]-sigmatropic rearrangement, resulting in regioisomeric mixtures.
Q1: I am using an unsymmetrical ketone and isolating a mixture of 2-substituted and 3-substituted indoles. How can I force regioselectivity towards the C2 position?A1: The regioselectivity is fundamentally dictated by the thermodynamic stability of the enamine tautomers formed prior to the sigmatropic shift. To favor the less substituted enamine (which leads to the 2-substituted indole), you must manipulate the acid catalyst. Strong Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid) or specific Lewis acids (e.g., ZnCl₂) thermodynamically favor the less substituted enamine .
Self-Validating Tip: Run a small-scale pilot using ZnCl₂ vs. PPA and monitor the enamine ratio via crude ¹H NMR before heating to cyclization temperatures.
Q2: My reaction yields are severely diminished by the presence of unreacted hydrazone and dark, polymeric byproducts.A2: This is a dual-causality issue. Unreacted hydrazone is typically the result of hydrolysis due to adventitious water in the reaction matrix. The dark polymeric mass is caused by the decomposition of the electron-rich indole core under prolonged exposure to harsh acidic conditions at elevated temperatures .
Solution: Transition to a one-pot procedure where the hydrazone is generated in situ using anhydrous solvents and a Dean-Stark trap. Quench the reaction immediately upon completion to prevent acid-catalyzed polymerization.
Hydrazone Formation: In an oven-dried Schlenk flask under N₂, dissolve the arylhydrazine (1.0 eq) and the ketone (1.05 eq) in anhydrous toluene (0.5 M).
Water Removal: Attach a Dean-Stark apparatus and reflux for 2 hours to remove water, ensuring quantitative hydrazone formation.
Cyclization: Cool the mixture to 80 °C and add anhydrous ZnCl₂ (2.0 eq) in one portion.
Monitoring: Heat to 110 °C and monitor via TLC. The reaction is self-validating: the disappearance of the bright yellow hydrazone spot directly correlates with indole product formation.
Workup: Cool to room temperature, quench with ice-cold saturated aqueous Na₂CO₃, and extract with ethyl acetate. Purify via silica gel chromatography (EtOAc/Hexanes gradient with 1% Et₃N to prevent product streaking).
Module 2: Larock Heteroannulation
Overview & Causality: The palladium-catalyzed Larock heteroannulation between o-haloanilines and internal alkynes is a powerful convergent approach. However, it is highly susceptible to steric and electronic mismatches during the carbopalladation step.
Caption: Larock heteroannulation pathway highlighting steps where side reactions occur.
Q3: I am coupling an unsymmetrical alkyne, but I am getting a 1:1 mixture of regioisomers. How does the catalyst influence this?A3: Regioselectivity in the Larock synthesis is determined during the carbopalladation step. The palladium center preferentially coordinates adjacent to the less sterically hindered or more electron-deficient substituent of the alkyne . If your alkyne substituents have similar steric profiles, the energy difference between the two transition states is negligible.
Solution: Amplify the steric bias by employing a highly bulky ligand system, such as Pd(0)/P(tBu)₃. This forces the bulkier alkyne substituent exclusively to the C2 position of the indole .
Q4: My crude NMR shows significant amounts of dehalogenated aniline and alkyne homocoupling (Glaser coupling).A4: Homocoupling is an oxidative side reaction driven by trace oxygen, often exacerbated if copper co-catalysts are used. Dehalogenation occurs when the oxidative addition complex (Ar-Pd-X) undergoes protodepalladation before the alkyne can insert . This usually implies that the carbopalladation step is kinetically too slow.
Solution: Rigorously degas your solvents via the freeze-pump-thaw method. To prevent dehalogenation, increase the alkyne stoichiometry (2.0–5.0 eq) to drive the kinetics of insertion, and use a chloride salt additive (e.g., LiCl) to stabilize the active Pd species.
Preparation: In a glovebox, charge a Schlenk tube with o-bromoaniline (1.0 eq), Pd(OAc)₂ (5 mol%), P(tBu)₃ (10 mol%), and anhydrous Na₂CO₃ (2.0 eq).
Reagent Addition: Remove from the glovebox, attach to a Schlenk line, and add rigorously degassed 1,4-dioxane (0.2 M) and the unsymmetrical alkyne (3.0 eq).
Reaction: Stir the mixture at 60 °C for 12 hours. Causality note: The unusually low temperature (60 °C) is enabled by the highly active P(tBu)₃ ligand, which simultaneously suppresses thermal decomposition and protodepalladation.
Workup: Filter the mixture through a pad of Celite to remove palladium black and insoluble salts. Concentrate and purify via flash chromatography.
Module 3: Direct C-H Functionalization (C2 Arylation)
Overview & Causality: Direct C-H functionalization bypasses the need for pre-functionalized starting materials. However, the innate nucleophilicity of the indole core heavily favors electrophilic attack at the C3 position.
Caption: Innate vs. controlled regioselectivity in indole C-H functionalization.
Q5: When attempting direct C2 arylation of N-H indoles, I observe C3-arylation and C2,C3-diarylation. How do I override the innate C3 reactivity?A5: Standard homogeneous Pd(II) catalysis proceeds via an electrophilic palladation mechanism, which naturally targets the electron-rich C3 carbon. To achieve C2 selectivity without installing a removable directing group (like N-pyrimidyl), you must fundamentally alter the catalytic mechanism.
Solution: Utilize diaryliodonium salts in combination with a heterogeneous palladium catalyst (e.g., Pd/C or nanopalladium) in water. This system operates via an oxidative addition of the highly reactive iodonium salt to Pd(0), followed by a base-assisted deprotonation-metalation that is highly selective for the more acidic C2-H bond .
Protocol 3: C2-Selective Arylation using Diaryliodonium Salts
Setup: To a reaction vial, add the N-H indole (1.0 eq), diaryliodonium triflate (1.2 eq), and 5% Pd/C (5 mol% Pd).
Solvent/Base: Add a degassed aqueous solution of Na₂CO₃ (2.0 eq) to achieve a 0.1 M concentration.
Reaction: Stir vigorously at room temperature for 24 hours. Causality note: The heterogeneous nature of Pd/C combined with the aqueous medium suppresses the standard C3 electrophilic attack pathway.
Extraction: Extract with dichloromethane, dry over Na₂SO₄, and purify via chromatography.
Quantitative Data & Method Comparison
To assist in selecting the optimal synthetic route based on your substrate and tolerance for side reactions, consult the following comparative matrix:
Water/Acid strength: Use anhydrous conditions and tune Brønsted/Lewis acid to favor the less substituted enamine.
Larock Annulation
60 - 95%
High (Ligand dependent)
Glaser homocoupling, dehalogenation of aniline.
Kinetics/Sterics: Use Pd(0)/P(tBu)₃ to amplify steric bias; rigorously exclude O₂; use excess alkyne.
C-H Arylation (C2)
40 - 99%
Very High (System dependent)
C3-arylation, over-arylation (diarylation).
Mechanistic Pathway: Switch from electrophilic palladation to diaryliodonium/heterogeneous Pd systems to target the acidic C2-H.
References
Moss, T. A., Lister, A. S., & Wang, J. "A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans." Organic Letters (ACS Publications). URL: [Link]
Phetrak, N., et al. "Dissecting the Electronic Contribution to the Regioselectivity of the Larock Heteroannulation Reaction in the Oxidative Addition and Carbopalladation Steps." The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Department of Chemistry, Stockholm University. "C2 Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts." SU.se. URL: [Link]
Optimization
Technical Support Center: Stability & Handling of 2-(1,3-Dithiolan-2-yl)-1H-indole
Welcome to the Technical Support Center for 2-(1,3-dithiolan-2-yl)-1H-indole . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this protected indole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(1,3-dithiolan-2-yl)-1H-indole . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this protected indole building block into complex synthetic routes.
Below, you will find an in-depth analysis of the molecule's chemical duality, troubleshooting guides for common experimental failures, and self-validating protocols for selective deprotection.
Diagnostic Logic: The Chemical Duality of the Molecule
The compound 2-(1,3-dithiolan-2-yl)-1H-indole consists of two distinct functional domains with opposing stability profiles:
The 1,3-Dithiolane Ring: A robust thioacetal protecting group that is highly resistant to acidic hydrolysis but sensitive to thiophilic Lewis acids[1].
The Indole Core: An electron-rich aromatic system that is stable under basic conditions but highly sensitive to strong Brønsted acids[2].
Understanding this duality is critical. Most experimental failures with this compound occur when researchers attempt to treat the 1,3-dithiolane as a standard oxygen-based acetal, applying strongly acidic conditions that ultimately destroy the indole core.
Caption: Chemical stability and reactivity pathways of 2-(1,3-dithiolan-2-yl)-1H-indole.
Troubleshooting Guide & FAQs
Q: Why did my 2-(1,3-dithiolan-2-yl)-1H-indole turn into a dark, insoluble tar when I tried to deprotect it with aqueous HCl?A: This is a classic case of substrate mismatch. While oxygen-based acetals readily hydrolyze in aqueous acid, dithioacetals are remarkably stable under the same conditions due to sulfur's soft Lewis basicity and poor ability to stabilize an adjacent positive charge via π-donation[1]. Conversely, the indole ring is highly sensitive to strong acids. The enamine-like reactivity of the pyrrole ring leads to rapid protonation at the C3 position (pKa ≈ -3.6)[2]. This protonated intermediate acts as an electrophile, reacting with other indole molecules to form complex polymers (tar)[2][3].
Q: Is the compound stable under basic conditions during downstream cross-coupling reactions?A: Yes, it is highly stable. Dithioacetals resist hydrolysis by aqueous bases, amines, and nucleophiles[1]. Furthermore, the indole N-H proton is only weakly acidic (pKa ≈ 21 in DMSO)[2]. Unless you are exposing the compound to extremely strong organometallic bases (like n-butyllithium or sodium hydride) under anhydrous conditions, the molecule will remain completely intact. Standard basic workups (e.g., saturated NaHCO3 or 1 M NaOH) are perfectly safe.
Q: How can I safely deprotect the 1,3-dithiolane to recover indole-2-carboxaldehyde without destroying the indole ring?A: You must bypass the acid-catalyzed pathway entirely by using thiophilic Lewis acids. Reagents containing heavy metals, such as Mercury(II) salts (e.g., Hg(NO3)2), selectively coordinate to the soft sulfur atoms[4]. This coordination transforms the sulfur into an excellent leaving group, allowing water to attack the C2 carbon at neutral or mildly buffered pH, safely yielding the aldehyde while preserving the acid-sensitive indole core[4].
Quantitative Stability Data
The following table summarizes the stability profile of 2-(1,3-dithiolan-2-yl)-1H-indole across various pH ranges and reagent conditions to guide your synthetic planning.
Experimental Condition
pH Range
Dithiolane Status
Indole Status
Overall Result
Strong Base (e.g., NaOH, KOH)
10 - 14
Stable
Stable
Intact Molecule
Mild Base (e.g., NaHCO3, Et3N)
8 - 10
Stable
Stable
Intact Molecule
Neutral Aqueous
~7
Stable
Stable
Intact Molecule
Mild Acid (e.g., AcOH)
4 - 6
Stable
Stable
Intact Molecule
Strong Acid (e.g., HCl, H2SO4)
< 2
Stable (Resists Hydrolysis)
Degrades (C3 Protonation)
Polymerization / Tar
Thiophilic Lewis Acids (Hg2+)
6 - 8
Cleaved (Hydrolyzed)
Stable
Indole-2-carboxaldehyde
Standard Operating Procedure: Selective Deprotection
To safely unmask the aldehyde without triggering indole polymerization, follow this self-validating protocol utilizing Mercury(II) nitrate.
Objective: To selectively hydrolyze the 1,3-dithiolane protecting group to yield indole-2-carboxaldehyde.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1.0 equivalent of 2-(1,3-dithiolan-2-yl)-1H-indole in a 4:1 mixture of Acetonitrile and Water to achieve a 0.1 M concentration.
Causality: Acetonitrile solubilizes the organic substrate, while water serves as the essential nucleophile for the hydrolysis step.
Buffer Addition: Add 2.0 equivalents of solid Calcium Carbonate (CaCO3).
Causality: As the dithiolane is cleaved, acidic byproducts are generated. The buffer neutralizes the environment, preventing the pH from dropping into the danger zone that would degrade the indole core[1].
Self-Validation Check: The solution will immediately become cloudy, and a white/yellowish precipitate of mercury-thiolate complexes will form. This visual change confirms active sulfur coordination and successful initiation of the cleavage[4].
Reaction Monitoring: Stir vigorously at room temperature for 15-30 minutes. Monitor via TLC (Hexane/Ethyl Acetate 7:3).
Self-Validation Check: The starting material spot (non-polar) should disappear entirely, replaced by a lower Rf spot corresponding to the more polar indole-2-carboxaldehyde.
Quenching and Filtration: Once complete, filter the reaction mixture through a pad of Celite.
Causality: This step safely removes the toxic, insoluble mercury-thiolate salts from the product mixture. Wash the filter cake with excess ethyl acetate to ensure full product recovery.
Isolation: Wash the organic filtrate with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Caption: Step-by-step workflow for the heavy-metal mediated deprotection of dithiolanes.
Title: Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate | Source: PMC (National Institutes of Health) | URL: [Link]
Title: UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions | Source: ResearchGate | URL: [Link]
Technical Support Center: Synthesis of "Indole, 2-(1,3-dithiolan-2-YL)-"
Welcome to the technical support center for the synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and op...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-(1,3-dithiolan-2-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As a protected form of indole-2-carbaldehyde, this compound serves as a valuable precursor for introducing substituents at the C2 position of the indole nucleus via the generation of an acyl anion equivalent.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis. For more detailed analysis, please refer to the Troubleshooting Guide.
Q1: My reaction has a very low yield or did not proceed at all. What is the most likely cause?
A1: The most common culprits for low or no conversion are the presence of water and an inefficient or deactivated catalyst. The formation of a dithioacetal is a reversible equilibrium reaction that produces water as a byproduct.[2] Any water present at the start will inhibit the reaction. Furthermore, the Lewis or Brønsted acid catalyst is critical for activating the carbonyl group, and its effectiveness can be compromised by moisture or an inappropriate choice of catalyst for your specific substrate.
Q2: I'm observing a significant amount of a dark, insoluble polymeric material in my reaction flask. How can this be avoided?
A2: The indole nucleus is highly susceptible to acid-catalyzed polymerization, especially under harsh conditions.[3][4] The formation of this dark, often intractable material is a clear sign that the reaction conditions are too aggressive. To prevent this, consider using a milder Lewis acid catalyst, running the reaction at a lower temperature (e.g., 0 °C to room temperature), and ensuring the catalyst is added slowly to avoid localized high concentrations of acid.[3]
Q3: Is it necessary to protect the indole N-H proton before carrying out this reaction?
A3: For the dithioacetal formation step itself, N-H protection is generally not required. The reaction proceeds efficiently on the N-unsubstituted indole-2-carbaldehyde. However, if your goal is to deprotonate the C-H of the dithiolane ring for subsequent alkylation (a primary use for this compound), then N-protection is absolutely critical. Strong bases like n-butyllithium (n-BuLi) will deprotonate the more acidic N-H proton first. Protecting the nitrogen with a group like p-methoxyphenylsulfonyl directs metallation to the dithiane center, enabling C-C bond formation.[5][6]
Q4: What is the best method for purifying the final product?
A4: The most reliable method for purifying 2-(1,3-dithiolan-2-yl)-1H-indole is silica gel column chromatography.[7] A gradient elution system, typically starting with a non-polar solvent mixture like hexane/ethyl acetate and gradually increasing the polarity, is effective at separating the product from unreacted indole-2-carbaldehyde, excess 1,2-ethanedithiol, and any non-polar byproducts. If the crude product is obtained as a solid of reasonable purity, recrystallization can also be an effective final purification step.[8]
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Problem 1: Low Conversion Rate / Recovery of Starting Material
Low conversion is a frustrating issue that typically points to problems with the reaction equilibrium or catalyst activity.
Causality: The acid-catalyzed thioacetalization is an equilibrium process. According to Le Châtelier's principle, the removal of the water byproduct is essential to drive the reaction towards the product. If water is not effectively removed, or if the catalyst is not sufficiently activating the carbonyl group of indole-2-carbaldehyde, the reaction will stall.
Solutions & Optimization:
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Use anhydrous solvents and ensure reagents are free from moisture. The use of a Dean-Stark apparatus when using solvents like toluene can be effective for azeotropically removing water.
Catalyst Selection: The choice of acid catalyst is crucial. While Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be used, Lewis acids often provide better yields and milder conditions, minimizing indole polymerization.[9][10][11]
A common and powerful Lewis acid. Can be harsh.[10][12]
Yttrium Triflate (Y(OTf)₃)
1-5
Dichloromethane (CH₂)
Room Temp
~95
Highly efficient and chemoselective for aldehydes.
Tungstophosphoric Acid
1-2
Solvent-free or Petroleum Ether
Room Temp to Reflux
>90
Heterogeneous catalyst, easy to remove.
Problem 2: Significant Formation of Side Products
The appearance of multiple spots on a TLC plate or the formation of polymeric sludge indicates a loss of reaction specificity.
Causality: The primary side reaction is the acid-catalyzed polymerization of the electron-rich indole ring.[3] Another potential side product is the formation of an unsymmetrical dithioacetal or other sulfur-containing impurities, though this is less common with the cyclic 1,2-ethanedithiol.[1][13]
Solutions & Optimization:
Lower the Temperature: Perform the reaction at 0 °C or even lower to temper the reactivity of the indole nucleus.
Use Milder Catalysts: Switch from strong Lewis acids like BF₃·OEt₂ to milder options like Iodine, Y(OTf)₃, or heterogeneous catalysts.[2]
Control Reagent Addition: Add the catalyst dropwise to a cooled solution of the aldehyde and thiol to prevent localized heating and high acid concentration.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting the synthesis.
Detailed Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility and high yields.
Protocol 1: General Synthesis using Iodine Catalyst
This protocol utilizes a mild and efficient catalyst, minimizing the risk of indole degradation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add indole-2-carbaldehyde (1.0 eq).
Reagent Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration). Add 1,2-ethanedithiol (1.1 eq) via syringe.
Catalysis: Add solid iodine (0.1 eq) to the stirring solution. The solution will turn brown.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 4:1 Hexane:Ethyl Acetate. The product spot should be less polar than the starting aldehyde. The reaction is typically complete within 30-60 minutes.
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume the excess iodine. The brown color will disappear.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis and Workup Workflow
Caption: Step-by-step workflow for the synthesis.
References
I. R. de la Rosa, N. D. G. Rivas, & S. A. M. Maldonado, "Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles," HETEROCYCLES, Vol. 31, No. 1, 1990.
ChemInform Abstract: Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. Part 4. Influence of the N,N-Diethylcarbamoyl Indole Protecting Group. ResearchGate.
S. R. Subba Rami Reddy et al., "Synthesis and biological evaluation of indoles," Der Pharma Chemica, 2015, 7(10):309-319.
Jin et al., "Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid," Asian Journal of Chemistry.
K. V. Lipin et al., "Synthesis of Some 2-Ylidene-1,3-dithiolanes," Russian Journal of General Chemistry, 2017.
Y. Wang et al., "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors," RSC Advances, 2021.
BenchChem Technical Support, "Technical Support Center: Synthesis of Indole-2-Carbaldehydes."
G. A. Olah et al., "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis," Chemical Reviews, 2004.
M. Movassaghi & M. D. Hill, "Direct Synthesis of Unsymmetrical Dithioacetals," Angewandte Chemie, 2007.
L. Zhou & M. P. Doyle, "Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions," Journal of Organic Chemistry, 2009.
V. S. Gillaizeau et al., "REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES," HETEROCYCLES, 1999.
BenchChem Technical Support, "Common side reactions in indole-pyrrole synthesis."
BenchChem Technical Support, "Improving the stability of 3h-Indole-2-carbaldehyde during storage."
L. Zhou & M. P. Doyle, "Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions," Organic Chemistry Portal.
L. Zhou & M. P. Doyle, "Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions," Journal of Organic Chemistry, 2009.
S. P. Shcherbakova et al., "Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes," The Journal of Organic Chemistry, 2021.
N. G. Ganguly & S. K. Barik, "A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System," Synthesis, 2009.
M. A. Zolfigol et al., "Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate," Molecules, 2004.
S. Siddappa & D. B. Dambal, "Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)," Journal of the Chemical Society, 1963.
R. Ghorbani-Vaghei & H. Veisi, "Solvent-free oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes," ARKIVOC, 2007.
S. G. Santra et al., "Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes," Chemical Science, 2022.
BenchChem Technical Support, "Optimizing reaction conditions for 3-bromo-1H-indole-2-carbaldehyde synthesis."
A. M. El-Sawy et al., "Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers," Science Advances, 2022.
M. A. G. G. Siraj, "The role of a Lewis acid in the Nenitzescu indole synthesis," ResearchGate.
S. K. Guchhait et al., "Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones," Chemical Science, 2022.
S. H. Lee et al., "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2)," Processes, 2021.
BenchChem Technical Support, "An In-depth Technical Guide to the Reactivity of 1,2-Ethanedithiol with Aldehydes and Ketones."
BenchChem Technical Support, "Troubleshooting Guide for the Synthesis of Indole Derivatives."
G. R. Schiavon et al., "Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells," Molecules, 2017.
Y. Wang et al., "Chemoselective Synthesis of Unsymmetrical Dithioacetals through Sequential Carbene Insertion and Acetal Exchange of Acylsilanes and Thiols under Visible Light Irradiation," Organic Letters, 2024.
M. A. Khan et al., "Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde," Advanced Journal of Chemistry, Section B, 2025.
A. V. Komendantova et al., "Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles," Molecules, 2021.
M. J. Webber et al., "Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides," Journal of Visualized Experiments, 2018.
Technical Support Center: Troubleshooting Reactions Involving Indole, 2-(1,3-dithiolan-2-YL)-
Welcome to the Advanced Diagnostics and Protocols center for Indole, 2-(1,3-dithiolan-2-YL)- (also known as 2-(1,3-dithiolan-2-yl)1H-indole). This compound is a highly valuable synthetic building block where the reactive...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Diagnostics and Protocols center for Indole, 2-(1,3-dithiolan-2-YL)- (also known as 2-(1,3-dithiolan-2-yl)1H-indole). This compound is a highly valuable synthetic building block where the reactive C2-carboxaldehyde is masked as a 1,3-dithiolane. This protection strategy theoretically enables orthogonal functionalization at the indole C3 or N1 positions.
However, the juxtaposition of an electron-rich, acid-sensitive indole ring with a highly robust thioacetal creates a chemoselectivity paradox . This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to overcome the most common experimental failures associated with this compound.
The Deprotection Paradox: Dithiolane to Aldehyde
The Core Issue: 1,3-Dithiolanes are notoriously refractory to hydrolysis. Sulfur is a "soft" nucleophile, meaning its deprotection requires either "soft" thiophilic heavy metals (Hg²⁺, Ag⁺) or strong oxidative/electrophilic activation (Selectfluor, NBS, I⁺) 1.
The paradox arises because the indole ring—specifically the C3 position—is highly nucleophilic. If the indole nitrogen (N-H) is unprotected, the ring is highly electron-rich. Exposing this system to harsh electrophiles or unbuffered Lewis acids invariably leads to C3-halogenation, oxidative degradation, or acid-catalyzed polymerization.
Strategic Decision Workflow
Fig 1: Decision tree for chemoselective 1,3-dithiolane deprotection in indole derivatives.
Quantitative Reagent Selection Matrix
To minimize side reactions, select your deprotection reagent based on the protection status of your indole nitrogen.
Reagent System
Eq.
Solvent
Temp (°C)
Time
Indole N-H Tolerance
C3-Halogenation Risk
Typical Yield (%)
Hg(ClO₄)₂ / CaCO₃
2.0
THF/H₂O
25
1-4 h
High
None
80-90
Selectfluor
2.0
MeCN/H₂O
25
10-30 min
Low (Requires N-Protection)
None
85-95
NBS
4.0
Acetone/H₂O
0 to 25
15-45 min
Low (Requires N-Protection)
High
60-75
I₂ / H₂O₂ / SDS
0.05
H₂O (Micellar)
25
30-60 min
Moderate
Low
75-85
PhIO
1.0
DCM (Anhydrous)
25
2-5 h
Moderate
None
80-85
Self-Validating Experimental Protocols
Protocol A: Buffered Mercury(II) Cleavage (Ideal for Unprotected Indoles)
This classical approach utilizes the extreme thiophilicity of Hg²⁺ to drive the equilibrium toward the aldehyde 2. The critical step is the inclusion of an insoluble base (CaCO₃) to scavenge the liberated HCl, preventing acid-catalyzed indole polymerization.
Setup: In a round-bottom flask, dissolve 2-(1,3-dithiolan-2-yl)indole (1.0 mmol) in a 4:1 mixture of THF/H₂O (15 mL).
Buffering: Add finely powdered CaCO₃ (4.0 mmol, 4 eq.). Stir vigorously to create a suspension.
Activation: Slowly add Hg(ClO₄)₂ or HgCl₂ (2.0 mmol, 2 eq.) in portions.
Monitoring (Validation Checkpoint 1): The white suspension will gradually darken to a yellowish-grey as the insoluble Hg(SCH₂CH₂S) complex precipitates. Monitor by TLC (Hexanes/EtOAc 7:3).
Workup: Once the starting material is consumed, filter the suspension through a pad of Celite to remove toxic mercury salts. Wash the pad with EtOAc.
Extraction: Wash the organic filtrate with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
Product Validation (Validation Checkpoint 2): Spot the crude product on a TLC plate. The target indole-2-carboxaldehyde will have a significantly lower
Rf
than the starting dithiolane. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently; the product spot will instantly turn bright orange/red, confirming the presence of the regenerated aldehyde.
Protocol B: Selectfluor-Mediated Cleavage (Ideal for N-Protected Indoles)
For indoles bearing an electron-withdrawing protecting group (e.g., N-Ts, N-Boc), Selectfluor offers a fast, heavy-metal-free oxidative cleavage 3.
Setup: Dissolve the N-protected 2-(1,3-dithiolan-2-yl)indole (1.0 mmol) in MeCN/H₂O (9:1, 10 mL).
Oxidation: Add Selectfluor (2.0 mmol, 2 eq.) in one portion at room temperature.
Monitoring: Stir for 10–30 minutes. The reaction is typically very rapid.
Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry, and concentrate.
Fig 2: Mechanistic pathway of electrophile-mediated 1,3-dithiolane cleavage to carbonyl.
Frequently Asked Questions (Troubleshooting)
Q: My deprotection reaction with HgCl₂ turned into a black, intractable tar. What happened?A: You experienced acid-catalyzed indole polymerization. When hydrolyzing a dithiolane with HgCl₂, 2 equivalents of HCl are generated as a byproduct. If the indole N-H is free, the electron-rich C3 position is highly susceptible to protonation and subsequent nucleophilic attack by another indole molecule. Causality Fix: You must buffer the reaction with a large excess of an insoluble base (like CaCO₃ or BaCO₃) to scavenge the acid heterogeneously as it forms, without causing base-catalyzed side reactions.
Q: I tried to deprotect the dithiolane using NBS, but LC-MS shows a major product mass of +79/+81 Da relative to my expected aldehyde. Why?A: The +79/+81 Da mass signature (a 1:1 isotopic doublet) is the classic hallmark of monobromination. NBS is a strong electrophilic brominating agent. Because the indole C3 position is highly nucleophilic, NBS will rapidly brominate the C3 position before (or during) the dithiolane deprotection if the indole nitrogen is unprotected. Causality Fix: Switch to a non-halogenating oxidant like PhIO 4, or protect the indole nitrogen with an electron-withdrawing group (e.g., Tosyl) to deactivate the ring prior to NBS exposure.
Q: Can I perform a Vilsmeier-Haack formylation on 2-(1,3-dithiolan-2-yl)indole to get the 2,3-dialdehyde equivalent?A: Yes, but with strict temperature control. The dithiolane successfully blocks the C2 position, forcing the Vilsmeier reagent (POCl₃/DMF) to direct electrophilic attack to the C3 position. However, dithiolane sulfurs can coordinate with POCl₃, leading to degradation if heated. Keep the reaction strictly between 0 °C and room temperature.
Q: How should I store Indole, 2-(1,3-dithiolan-2-YL)- to prevent degradation?A: Store the compound under an inert atmosphere (Argon or N₂) at -20 °C, protected from light. Ensure it is kept strictly away from heavy metal salts or strong oxidants in your storage fridge, as trace exposure can initiate premature dethioacetalization.
References
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis
Chemical Reviews
URL:[Link]
challenges in the functionalization of the indole C3 position
Welcome to the Indole C3-Functionalization Support Center. The indole core is a privileged scaffold in drug discovery, and the C3 position is its most intrinsically nucleophilic site due to the enamine-like character of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Indole C3-Functionalization Support Center. The indole core is a privileged scaffold in drug discovery, and the C3 position is its most intrinsically nucleophilic site due to the enamine-like character of the pyrrole ring. However, achieving precise regiocontrol (C2 vs. C3 vs. N1), preventing over-alkylation, and tolerating sensitive functional groups remain significant bottlenecks for synthetic chemists.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity functionalization.
Diagnostic Decision Tree
Before troubleshooting a failed reaction, verify that your synthetic strategy aligns with the electronic and steric realities of your specific indole substrate.
Diagnostic workflow for selecting indole C3-functionalization strategies.
Knowledge Base: Mechanistic FAQs
Q: Why does my electrophilic substitution yield a mixture of C3- and N1-functionalized products?A: This is a classic manifestation of kinetic versus thermodynamic control. Under basic conditions, the deprotonated indolyl anion is highly delocalized. Functionalization at the N1 position is often kinetically favored due to higher charge density and lower steric hindrance. However, C3-functionalization restores the full aromaticity of the pyrrole ring more effectively in the transition state, making it the thermodynamic product.
Troubleshooting Fix: If you require C3 selectivity, elevate the reaction temperature to promote the reversible redistribution of the kinetic N1 product into the thermodynamic C3 product. For example, in metal-free carboxylation using cesium triphenylacetate, adjusting the temperature allows regiodivergent access to either N1 or C3[1].
Q: How can I switch selectivity from C2 to C3 in transition-metal-catalyzed C-H arylation?A: In palladium-catalyzed aerobic oxidative arylation, regioselectivity is heavily dependent on the electronic nature of the catalyst. A "ligand-free" Pd(OTs)₂ system defaults to an oxidative Heck-type carbopalladation, which is sterically and electronically driven toward the C2 position[2].
Troubleshooting Fix: To force C3 selectivity, introduce a bidentate nitrogen ligand such as 4,5-diazafluoren-9-one (DAF) or 2,2'-bipyrimidine. The ligand alters the coordination sphere of the palladium center, suppressing the Heck pathway and promoting a direct electrophilic C-H activation (palladation) strictly at the C3 position[2].
Ligand-controlled mechanistic divergence in Pd-catalyzed indole arylation.
Application: Coupling N-protected indoles with aryl boronic acids.
Causality Principle: Utilizing O₂ as the sole terminal oxidant ensures a green, self-validating catalytic cycle. The DAF ligand is the critical variable that dictates C3 over C2 functionalization[2].
Step-by-Step Methodology:
Preparation: Charge an oven-dried reaction vial with N-(phenylsulfonyl)indole (1.0 equiv) and the desired arylboronic acid (2.0 equiv).
Co-catalyst Addition: Add Cu(OAc)₂ (10 mol%) and benzoquinone (10 mol%) to facilitate the reoxidation of Pd(0) to Pd(II).
Solvent & Atmosphere: Suspend the mixture in a protic solvent blend of AcOH/trifluoroethanol (1:1). Purge and backfill with O₂ (1 atm).
Reaction: Stir vigorously at 60 °C for 24 hours.
Self-Validating Checkpoint: Monitor the reaction via TLC/LCMS. If the C2-arylated isomer begins to form, it indicates ligand dissociation or degradation. Ensure anhydrous handling of the DAF ligand prior to use, as moisture can disrupt Pd-ligand coordination, reverting the system to the C2-selective Heck pathway[2].
Application: Direct functionalization of unprotected (free NH) indoles using diazoalkanes.
Causality Principle: Transition metals often coordinate to the free NH of unprotected indoles, leading to unwanted N1 side reactions. Using a simple Brønsted acid (like p-toluenesulfonic acid) protonates the diazoalkane, generating a highly electrophilic intermediate that is rapidly and selectively intercepted by the most nucleophilic site (C3) without the need for protecting groups[3].
Step-by-Step Methodology:
Preparation: Dissolve the unprotected indole (2.0 equiv) and p-toluenesulfonic acid (PTSA, 5 mol%) in anhydrous dichloromethane (DCM) at room temperature.
Controlled Addition: Dissolve the aryl diazoalkane (1.0 equiv) in DCM. Add this solution to the reaction mixture slowly over 1 hour using a syringe pump.
Self-Validating Checkpoint: The slow addition is critical. Rapid addition leads to a high localized concentration of the diazoalkane, resulting in carbene dimerization and rapid decomposition (visible as rapid, uncontrollable N₂ bubbling and a drop in yield)[3].
Completion: Stir for an additional 30 minutes until N₂ evolution ceases. Quench with saturated NaHCO₃ and extract.
Quantitative Data & Benchmarking
Use the following benchmarking tables to set expectations for yield and regioselectivity based on your chosen conditions.
Table 1: Effect of Catalyst and Ligand on Regioselectivity (Pd-Catalyzed Arylation) [2]
Catalyst System
Ligand Added
Dominant Mechanism
Average Yield
Regioselectivity (C2:C3)
Pd(OTs)₂
None
Oxidative Heck
81%
> 10:1 (Favors C2)
Pd(OTs)₂
4,5-diazafluoren-9-one (DAF)
C-H Activation
85%
1:>10 (Favors C3)
Pd(OTs)₂
2,2'-bipyrimidine
C-H Activation
80%
1:>10 (Favors C3)
Table 2: Brønsted Acid Screening for C3-Alkylation of Unprotected Indoles [3]
Acid Catalyst (5 mol%)
N1-Alkylation
C2-Alkylation
C3-Alkylation Yield
Notes
None (Thermal only)
Not observed
Not observed
< 5%
Massive diazo decomposition.
p-Toluenesulfonic acid
Not observed
Not observed
> 90%
Optimal balance of acidity.
Diphenyl phosphate
Not observed
Not observed
> 85%
Good alternative to PTSA.
Bis-trifluoromethane sulfonimide
Not observed
Not observed
~ 75%
Too acidic; reduces indole nucleophilicity.
References
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles.National Institutes of Health (PMC).
Regiodivergent N1- and C3-carboxylation of indoles.Organic Chemistry Frontiers (RSC Publishing).
Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes.RWTH Publications.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole Chemistry. Indoles are privileged scaffolds in drug discovery and materials science. However, their electron-rich aromatic system makes them notoriously susceptible to degradation during standard reaction workup and purification.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the chemical causality behind indole instability, you can implement self-validating workflows that guarantee high-yield recoveries and preserve the structural integrity of your target compounds.
The Causality of Indole Decomposition
To prevent degradation, we must first understand the mechanisms that drive it. The pyrrole ring of the indole core is highly electron-rich, making it uniquely vulnerable to two primary degradation pathways during workup:
Acid-Catalyzed Dimerization: The C3 position of the indole ring is highly nucleophilic. Under acidic workup conditions, this position is easily protonated to form an electrophilic indolenium ion. This intermediate is rapidly attacked by a second unprotonated indole molecule, leading to second-order dimerization or polymerization kinetics[1].
Oxidative Degradation: Exposure to ambient oxygen, light, or trace transition metals during solvent evaporation leads to the formation of hydroperoxides at the C3 position. These intermediates readily decompose into oxindoles, isatins, or complex oxidative dimers[2][3].
Mechanistic pathways of indole degradation during workup.
Troubleshooting Guide & FAQs
Q1: My indole derivative turns pink or brown during rotary evaporation. What is happening and how do I prevent it?A1: The color change is a classic indicator of oxidative degradation or acid-catalyzed polymerization. Indoles form highly colored dimers and oxindoles when exposed to heat and oxygen during solvent evaporation[2]. Furthermore, trace acids in solvents (like chloroform or dichloromethane) concentrate during evaporation, triggering dimerization[1].
Prevention: Always evaporate solvents under reduced pressure with an inert gas (argon/nitrogen) bleed instead of atmospheric air. Keep the water bath temperature strictly below 30 °C. If using chlorinated solvents, consider swapping to an ethyl acetate/hexane mixture prior to concentration.
Q2: I lose a significant amount of my product during silica gel chromatography, and the TLC shows severe streaking. How can I improve recovery?A2: Standard silica gel is inherently acidic. This acidity protonates basic indoles on the column, causing strong, non-uniform interactions, severe streaking, and on-column degradation[4].
Prevention: Deactivate the silica gel by packing the column with a solvent system containing 1–3% triethylamine (Et₃N)[4]. Alternatively, switch to neutral alumina or use reversed-phase chromatography (e.g., C18) for highly sensitive or polar indole derivatives[4][5].
Q3: How should I quench a reaction containing sensitive indoles to avoid dimerization?A3: Never quench with strong aqueous acids (e.g., HCl or H₂SO₄). The sudden drop in pH will rapidly protonate the indole C3 position, initiating irreversible dimerization[1].
Prevention: Quench with a mild, weakly basic buffer such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.5–8.0). This maintains the indole in its neutral, unreactive state during the biphasic extraction.
Q4: Are there structural modifications I can use to temporarily protect the indole core during harsh workups?A4: Yes. The nucleophilic character of the indole ring can be masked by protecting the N1 position. For example, N-formylation or the use of electron-withdrawing groups (like N-tosyl or N-Boc) significantly reduces the electron density of the pyrrole ring, making it highly resistant to electrophilic oxidants and acid-catalyzed dimerization[6].
Decision tree for troubleshooting indole degradation during workup.
Experimental Protocols
Protocol 1: Mild Biphasic Extraction for Acid-Sensitive Indoles
Causality: This protocol prevents the formation of the indolenium ion by strictly controlling the pH of the aqueous phase, ensuring the indole remains neutral and unreactive.
Cooling: Cool the crude reaction mixture to 0–5 °C using an ice bath to suppress thermal degradation pathways.
Quenching: Slowly quench the reaction by adding an equal volume of cold, saturated aqueous NaHCO₃ (or pH 7.4 phosphate buffer) dropwise under vigorous stirring.
Extraction: Transfer the mixture to a separatory funnel and extract with a non-chlorinated organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Drying: Wash the combined organic layers with brine to remove excess water. Dry over anhydrous Na₂SO₄. (Note: Avoid MgSO₄ as its slightly acidic nature can trigger localized degradation).
Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator with the water bath set to ≤ 30 °C. Crucial step: Backfill the rotary evaporator system with argon or nitrogen instead of atmospheric air to prevent oxidative dimerization.
Protocol 2: Silica Gel Deactivation and Purification
Causality: Neutralizing the acidic silanol groups on the stationary phase prevents on-column protonation, eliminating streaking and irreversible adsorption[4].
Preparation: Prepare the desired mobile phase (e.g., 20% EtOAc in Hexanes) and add 2% (v/v) triethylamine (Et₃N).
Packing: Slurry-pack the chromatography column with the Et₃N-doped solvent and silica gel.
Deactivation: Flush the packed column with at least two full column volumes of the Et₃N-doped solvent to ensure complete deactivation of the acidic silanol sites[4].
Loading: Load the crude indole mixture (dissolved in a minimum amount of solvent) onto the column.
Elution: Elute the column using the standard mobile phase. (The Et₃N can be omitted from the eluent at this stage if desired, as the column is already deactivated).
Monitoring: Monitor fractions immediately using TLC (visualize with UV or Ehrlich's reagent) and concentrate pooled fractions under an inert atmosphere[4].
Quantitative Data: Stability and Recovery
The following table synthesizes the expected recovery rates of unprotected indole derivatives based on the specific workup and purification parameters chosen.
Technical Support Center: Alternative Catalysts for the Synthesis of "Indole, 2-(1,3-dithiolan-2-YL)-"
Welcome to the technical support center for the synthesis of "Indole, 2-(1,3-dithiolan-2-YL)-". This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional ca...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of "Indole, 2-(1,3-dithiolan-2-YL)-". This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional catalytic methods. Here, we will explore a range of alternative catalysts, offering troubleshooting advice and answers to frequently asked questions to support your experimental success.
The synthesis of 2-(1,3-dithiolan-2-YL)-indole is a crucial step in the development of various pharmaceutical compounds. The dithiolane group at the 2-position of the indole core serves as a versatile protecting group for the aldehyde functionality and as a key intermediate for further chemical transformations. Traditionally, this conversion is achieved using strong Brønsted or Lewis acids. However, these conventional catalysts often suffer from drawbacks such as harsh reaction conditions, low yields, and environmental concerns.[1][2]
This guide provides a comprehensive overview of modern, alternative catalytic systems that offer milder conditions, improved yields, and greater substrate tolerance. We will delve into the "why" behind experimental choices, providing you with the rationale to optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 2-(1,3-dithiolan-2-YL)-indole using alternative catalysts.
Issue 1: Low to No Product Formation with Ionic Liquid Catalysts
Question: I am attempting the thioacetalization of indole-2-carboxaldehyde using an acidic ionic liquid like N-ethylpyridinium hydrogen sulfate, but I am observing very low conversion. What could be the issue?
Answer:
Several factors can contribute to low yields when using ionic liquid catalysts. Here's a systematic approach to troubleshooting:
Catalyst Purity and Acidity:
Potential Cause: The acidic ionic liquid may have degraded or absorbed moisture, reducing its catalytic activity.[3][4] Functionalized acidic ionic liquids have demonstrated good catalytic performance in the synthesis of indole compounds.[5]
Solution:
Verify Catalyst Quality: Ensure the ionic liquid is of high purity and has been stored under anhydrous conditions.
Activate or Regenerate: If necessary, dry the ionic liquid under vacuum at a slightly elevated temperature to remove any absorbed water. Some ionic liquids can be regenerated and reused multiple times without significant loss of activity.[3][4][6]
Consider Catalyst Loading: While ionic liquids can be effective in catalytic amounts, optimizing the loading is crucial. Start with the literature-recommended amount and perform a screen to find the optimal concentration for your specific substrate.
Reaction Conditions:
Potential Cause: The reaction temperature and time may not be optimal for the specific ionic liquid and substrate.
Solution:
Temperature Optimization: Gradually increase the reaction temperature. While many ionic liquid-catalyzed reactions proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[5]
Time Study: Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum conversion. Prolonged reaction times do not always lead to higher yields and can sometimes result in side product formation.
Solvent Choice:
Potential Cause: While many ionic liquid-catalyzed reactions are performed under solvent-free conditions, the choice of solvent can significantly impact the reaction outcome.[6][7]
Solution:
Solvent-Free First: Attempt the reaction neat, as this is often the most efficient and environmentally friendly approach with ionic liquids.[6]
Solvent Screening: If a solvent is necessary for solubility or to control exotherms, screen a range of green solvents. Water has been shown to be a beneficial solvent in some ionic liquid-catalyzed indole syntheses, facilitating product recovery and catalyst recycling.[3][4][5]
Issue 2: Side Product Formation with Metal-Free Catalysts
Question: I am using a metal-free catalyst, such as a photoredox catalyst, for the thioacetalization and observing significant formation of what appears to be a dimer or polymer of my starting indole. How can I suppress these side reactions?
Answer:
Side product formation in metal-free systems often points to issues with reaction selectivity and the stability of reactive intermediates.
Reaction Concentration:
Potential Cause: High concentrations of the starting material can favor intermolecular side reactions, leading to dimerization or polymerization.[2]
Solution:
Dilution: Perform the reaction at a lower concentration to favor the desired intramolecular cyclization or addition over intermolecular side reactions.
Slow Addition: If the reaction is highly exothermic or generates a highly reactive intermediate, consider slow addition of one of the reactants to maintain a low instantaneous concentration.
Catalyst and Light Source:
Potential Cause: The energy of the light source or the redox potential of the photoredox catalyst may be too high, leading to over-oxidation or other undesired pathways.
Solution:
Wavelength Optimization: If using a photoredox catalyst, experiment with different wavelengths of light. A lower energy (longer wavelength) light source may provide sufficient energy for the desired transformation without promoting side reactions. Visible-light-driven reactions have emerged as versatile methods.[8]
Catalyst Screening: Explore different organic photoredox catalysts with varying redox potentials to find one that is selective for the desired thioacetalization.[9]
Issue 3: Difficulty in Catalyst Removal and Product Purification
Question: My reaction with a solid acid catalyst (e.g., a zeolite or functionalized resin) works well, but I am struggling to separate the catalyst from my product, and the subsequent purification is challenging. What are some effective strategies?
Answer:
The separation of heterogeneous catalysts is a common challenge. The following approaches can be helpful:
Catalyst Separation:
Potential Cause: Fine catalyst particles may be suspended in the reaction mixture, making simple filtration ineffective.
Solution:
Filtration through Celite® or Silica Gel: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel. This can help trap fine catalyst particles.
Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be an effective separation method.
Product Purification:
Potential Cause: Residual catalyst or byproducts from the catalyst can co-elute with the desired product during chromatography.
Solution:
Aqueous Workup: Before chromatographic purification, perform an aqueous workup to remove any water-soluble impurities.
Column Chromatography Optimization: Carefully select the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation between the product and any closely eluting impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional strong acids for the synthesis of 2-(1,3-dithiolan-2-YL)-indole?
A1: Alternative catalysts offer several key advantages:
Milder Reaction Conditions: Many alternative catalysts, such as ionic liquids and some solid acids, can operate at or near room temperature, which helps to prevent the degradation of sensitive functional groups on the indole ring.[6][10]
Improved Selectivity: By tuning the catalyst's properties (e.g., acidity, steric bulk), it is often possible to achieve higher selectivity for the desired product and minimize the formation of byproducts.
Greener Chemistry: Many alternative catalytic systems align with the principles of green chemistry by utilizing recyclable catalysts, solvent-free conditions, or less toxic reagents.[5][10][11][12]
Easier Workup and Purification: Heterogeneous catalysts can often be removed by simple filtration, simplifying the workup procedure.[11]
Q2: Can I use water as a solvent for the thioacetalization reaction when using an ionic liquid catalyst?
A2: Yes, in many cases, water can be a suitable and even beneficial solvent for reactions catalyzed by acidic ionic liquids.[3][4][5] The use of water can facilitate the separation of the product and the recycling of the water-soluble ionic liquid catalyst.[3][4] However, it is important to note that the presence of water can also lead to hydrolysis of the dithiolane product, so reaction conditions should be carefully optimized.
Q3: Are there any metal-free catalytic options for this synthesis that avoid the use of strong acids?
A3: Yes, metal-free catalysis is a rapidly growing field. For the synthesis of 2-(1,3-dithiolan-2-YL)-indole, options include:
Organocatalysts: Proline and its derivatives have been shown to catalyze various transformations on the indole scaffold.[13]
Photoredox Catalysis: Visible-light photoredox catalysis using organic dyes can mediate the formation of dithioacetals under mild, metal-free conditions.[8][14]
Iodine-Catalyzed Reactions: Molecular iodine has been used as a mild and inexpensive catalyst for the reaction of indoles with aldehydes and ketones.[12]
Q4: How do I choose the best alternative catalyst for my specific indole-2-carboxaldehyde substrate?
A4: The choice of catalyst will depend on the specific electronic and steric properties of your substrate. Here is a general decision-making workflow:
Caption: Decision workflow for selecting an alternative catalyst.
Q5: My indole-2-carboxaldehyde starting material seems to be unstable. How can I best store it?
A5: Indole-2-carboxaldehyde can be susceptible to oxidation and other forms of degradation.[15] For optimal stability, it should be stored under the following conditions:
This protocol is adapted from general procedures for photoredox-catalyzed thioacetalization.
Materials:
Indole-2-carboxaldehyde (0.5 mmol)
1,2-Ethanedithiol (1.0 mmol)
Eosin Y (1-2 mol%)
Anhydrous acetonitrile (5 mL)
Procedure:
In a reaction vessel equipped with a stir bar, dissolve the indole-2-carboxaldehyde and Eosin Y in anhydrous acetonitrile.
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
Add 1,2-ethanedithiol to the reaction mixture.
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp).
Stir the reaction at room temperature and monitor its progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
Gupta, N., et al. (2014). Ionic liquid N-ethylpyridinium hydrogen sulfate as an efficient catalyst for designing indole scaffolds and their antimicrobial behavior.
OICC Press. (2014). Ionic liquid N-ethylpyridinium hydrogen sulfate as an efficient catalyst for designing indole scaffolds and their antimicrobial behavior.
CN101508669A - Green synthesis of indole compounds - Google P
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
SYNTHESIS AND REACTIVITY OF 2-(1,3-DITHIAN-2-YL)INDOLES. - Semantic Scholar.
Task-specific ionic liquid-catalyzed efficient couplings of indoles with 1,3-dicarbonyl compounds: an efficient synthesis of 3-alkenylated indoles | Semantic Scholar. (2011, July 20).
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - Beilstein Journals. (2024, February 22).
Task-specific ionic-liquid-catalyzed efficient synthesis of indole derivatives under solvent-free conditions | Request PDF - ResearchG
Ionic liquid catalyzed synthesis of 2-(indole-3-yl)-thiochroman-4-ones and their novel antifungal activities - PubMed. (2015, January 15).
Synthesis of indoles - Organic Chemistry Portal.
Synthesis and Chemistry of Indole.
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (2021, June 26).
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021, September 15).
(PDF)
Visible‐Light Photoredox‐Catalyzed Thioacetalization of Aldehydes Under Metal‐Free and Solvent‐Free Conditions | Request PDF - ResearchG
ChemInform Abstract: Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. Part 4. Influence of the N,N-Diethylcarbamoyl Indole Protecting Group.
Improving the stability of 3h-Indole-2-carbaldehyde during storage - Benchchem.
Synthesis of Dithioester Derivatives by Base-Mediated Fragment
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - PMC.
Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox C
(PDF)
(PDF) Visible-Light Photoredox-Catalyzed Thioacetalization - Amanote Research. (2019, February 25).
Synthesis of some 2-ylidene-1,3-dithiolanes - ResearchG
Metal-free molecular editing of indole via tandem reaction: Access to 2-aryl-3-aryldiazenylindole for theranostic applic
An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characteriz
comparison of different synthetic routes to "Indole, 2-(1,3-dithiolan-2-YL)-"
Executive Summary The compound 2-(1,3-dithiolan-2-yl)-1H-indole (CAS 101831-92-9) is a highly valued synthetic intermediate, frequently utilized as a protected building block in the total synthesis of complex monoterpeno...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1,3-dithiolan-2-yl)-1H-indole (CAS 101831-92-9) is a highly valued synthetic intermediate, frequently utilized as a protected building block in the total synthesis of complex monoterpenoid indole alkaloids, such as corynantheine and indolizidine derivatives[1]. The 1,3-dithiolane moiety serves not only as a robust protecting group for the reactive C2-aldehyde, resisting basic, nucleophilic, and reducing conditions, but also as an umpolung reagent for subsequent C-C bond formations.
This guide objectively compares the two predominant synthetic routes to access this compound:
Route A: Lewis acid-catalyzed thioacetalization of indole-2-carboxaldehyde.
Route B: Directed ortho-lithiation of N-protected indoles followed by electrophilic quenching.
Mechanistic Pathways
Route A: Lewis Acid-Catalyzed Thioacetalization
This route relies on the direct condensation of indole-2-carboxaldehyde with 1,2-ethanedithiol. A Lewis acid, typically Boron trifluoride diethyl etherate (
BF3⋅OEt2
), is employed to activate the carbonyl carbon, facilitating nucleophilic attack by the thiol[2].
Figure 1: Mechanistic workflow of Route A (Thioacetalization).
Route B: C2-Directed Lithiation
This de novo C-C bond-forming strategy begins with an N-protected indole. The protecting group (e.g., phenylsulfonyl) acts as a Directed Metalation Group (DMG), guiding the alkyllithium base to selectively deprotonate the C2 position. The resulting organolithium species is then trapped by an electrophile such as 2-chloro-1,3-dithiolane[3].
Figure 2: Mechanistic workflow of Route B (Directed Lithiation).
Comparative Performance Data
To assist in route selection, the quantitative and qualitative metrics of both strategies are summarized below.
As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe.
Why use
BF3⋅OEt2
in Route A?
Indole rings are highly electron-rich and prone to acid-catalyzed dimerization or polymerization (especially at the C3 position). Strong Brønsted acids (like HCl or
H2SO4
) often lead to complex mixtures and degraded yields.
BF3⋅OEt2
provides precisely tuned Lewis acidity—strong enough to activate the aldehyde oxygen and facilitate the expulsion of water to form the thionium ion, but mild enough to leave the indole
π
-system intact[2].
Why is N-protection mandatory in Route B?
Direct lithiation of unprotected indole is highly problematic. The most acidic proton is on the nitrogen (pKa ~16.2), meaning the first equivalent of base will simply form the indolyl anion. Subsequent C-lithiation of this anion is thermodynamically unfavorable and typically occurs at C3 rather than C2. By installing an electron-withdrawing protecting group like phenylsulfonyl (
PhSO2
), the N-H is masked, and the oxygen atoms of the sulfonyl group coordinate the lithium cation. This proximity effect (Directed ortho-Metalation) drastically lowers the activation energy for C2 deprotonation, ensuring exclusive regioselectivity[3].
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring reproducibility in a standard organic synthesis laboratory.
Protocol A: Synthesis via Thioacetalization (Recommended for Scale-Up)
Adapted from standard thioketalization procedures[2].
Reagents:
Indole-2-carboxaldehyde: 10.0 mmol (1.45 g)
1,2-Ethanedithiol: 11.0 mmol (1.04 g / 0.92 mL)
BF3⋅OEt2
: 2.0 mmol (0.28 g / 0.25 mL)
Anhydrous Dichloromethane (
CH2Cl2
): 40 mL
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution: Add indole-2-carboxaldehyde (10.0 mmol) and anhydrous
CH2Cl2
(40 mL). Stir until completely dissolved.
Reagent Addition: Inject 1,2-ethanedithiol (11.0 mmol) via syringe. Caution: Perform inside a well-ventilated fume hood due to severe stench.
Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add
BF3⋅OEt2
(2.0 mmol).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–5 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).
Quench & Workup: Pour the reaction mixture into 50 mL of saturated aqueous
NaHCO3
to neutralize the Lewis acid. Extract the aqueous layer with
CH2Cl2
(3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield 2-(1,3-dithiolan-2-yl)-1H-indole as a solid.
Protocol B: Synthesis via Directed Lithiation
Adapted from methodologies for the functionalization of N-protected indoles[3].
Reagents:
1-(Phenylsulfonyl)-1H-indole: 5.0 mmol (1.28 g)
n-Butyllithium (2.5 M in hexanes): 6.0 mmol (2.4 mL)
2-Chloro-1,3-dithiolane: 6.0 mmol (0.84 g)
Anhydrous THF: 25 mL
Step-by-Step Methodology:
Lithiation: In a flame-dried Schlenk flask under argon, dissolve 1-(phenylsulfonyl)-1H-indole (5.0 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-BuLi (6.0 mmol) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated species.
Electrophilic Trapping: Add 2-chloro-1,3-dithiolane (6.0 mmol) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
Quench: Quench the reaction with saturated aqueous
NH4Cl
(20 mL) and extract with diethyl ether (3 × 20 mL).
Deprotection (Subsequent Step): The crude N-protected intermediate is dissolved in THF/MeOH and treated with aqueous NaOH (or TBAF) at reflux for 2-4 hours to cleave the phenylsulfonyl group.
Final Isolation: Following standard aqueous workup, the product is purified by recrystallization or chromatography.
References
SYNTHESIS AND REACTIVITY OF 2-(1,3-DITHIAN-2-YL)INDOLES. Semantic Scholar. 3
Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. ACS Publications. 1
Supplementary Materials for Thioacetalization Procedures. Amazon S3 (Literature Adaptation). 2
Spectroscopic Analysis of Indole, 2-(1,3-dithiolan-2-YL)- vs. Key Indole Derivatives: A Comparative Guide
Executive Summary & Scientific Context The functionalization of the indole core is a cornerstone of modern drug discovery and complex alkaloid synthesis. Among these derivatives, Indole, 2-(1,3-dithiolan-2-YL)- (CAS: 101...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
The functionalization of the indole core is a cornerstone of modern drug discovery and complex alkaloid synthesis. Among these derivatives, Indole, 2-(1,3-dithiolan-2-YL)- (CAS: 101831-92-9) 1 serves as a critical sulfur-stabilized intermediate. The 1,3-dithiolane moiety acts not only as a robust protecting group for aldehydes but also as an electronic modulator, enabling downstream regioselective transformations such as the synthesis of tetracyclic frameworks 2.
For researchers synthesizing these compounds, distinguishing the 2-substituted target from its 3-substituted positional isomer or 6-membered dithiane analogs is paramount. This guide provides an objective, data-driven comparison of their spectroscopic profiles, backed by self-validating experimental protocols.
Structural Context & Mechanistic Causality
The regiochemistry of the dithiolane ring profoundly impacts the electronic environment of the indole system.
In 2-substituted indoles: The C3 position (the most nucleophilic site of the indole ring) remains unsubstituted. This results in a highly diagnostic upfield shift for the H3 proton in
1
H NMR due to the electron-rich nature of the enamine-like system.
In 3-substituted indoles: The dithiolane ring sits at the C3 position, shifting the electronic density and leaving the H2 proton isolated between the nitrogen and the substituent, which resonates further downfield 3.
Furthermore, the methine proton of the 1,3-dithiolane ring is highly sensitive to its environment. The rigid 5-membered dithiolane ring deshields this proton more than the conformationally flexible 6-membered 1,3-dithiane ring, providing a reliable metric for confirming ring size.
Quantitative Spectroscopic Comparison
The following tables synthesize the diagnostic spectroscopic data required to objectively differentiate Indole, 2-(1,3-dithiolan-2-YL)- from its primary alternatives.
Objective: Synthesize Indole, 2-(1,3-dithiolan-2-YL)- while preventing acid-catalyzed dimerization of the indole core.
Causality: Benzenesulfonic acid is chosen over stronger Lewis acids (like BF
3
·OEt
2
) because it provides mild protic activation of the aldehyde without triggering the highly nucleophilic C3 position of the indole to attack unreacted starting material.
Preparation: Dissolve indole-2-carboxaldehyde (1.0 mmol) and 1,2-ethanedithiol (1.05 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere.
Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add benzenesulfonic acid (0.3 mmol). Maintaining 0 °C is critical to kinetically favor thioacetalization over indole polymerization.
Validation Checkpoint (TLC): After 2 hours, run a TLC (Ethyl acetate/petroleum ether 1:5). The disappearance of the UV-active aldehyde spot (lower R
f
) and the appearance of a new UV-active spot (R
f
~0.51) confirms the reaction is proceeding correctly.
Quenching & Extraction: Quench with saturated aqueous NaHCO
3
(10 mL) to neutralize the acid catalyst immediately, preventing reverse hydrolysis. Extract with DCM, dry over Na
2
SO
4
, and concentrate in vacuo.
Protocol B: High-Fidelity NMR Acquisition
Objective: Obtain clear, unambiguous spectra for regiochemical assignment.
Causality: Dithioacetals can slowly revert to aldehydes in the presence of trace DCl found in aging CDCl
3
. Passing the solvent through basic alumina prior to use eliminates this risk.
Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of freshly neutralized CDCl
3
.
Validation Checkpoint (1D Proton Scan): Before running a full multi-nuclear suite, acquire a rapid 1D
1
H scan (16 scans). Look specifically for the diagnostic methine singlet at ~6.10 ppm. If this peak is absent or appears as a multiplet, the dithiolane ring has either degraded or the reaction failed.
Full Acquisition: Proceed with standard
1
H (400 MHz) and
13
C (101 MHz) acquisition.
Visualizations of Logical Relationships
The following diagrams map the synthetic workflow and the logical decision tree used to spectroscopically differentiate these derivatives.
Synthetic workflow and spectroscopic validation for Indole, 2-(1,3-dithiolan-2-YL)-.
Logic tree for differentiating 2-substituted vs. 3-substituted dithiolanyl indoles via 1H NMR.
References
Title: 101831-92-9 | Chemical Name : 2-(1,3-Dithiolan-2-yl)
Title: A Synthesis of Novel Tetracyclic Azocino[4,3-b]Indole Framework: Combined Spectroscopic, DFT, Molecular Docking, and ADMET Analysis
Source: PubMed
URL
Title: One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)
Unambiguous Structural Validation of Indole, 2-(1,3-dithiolan-2-yl)-: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary In modern drug discovery and natural product synthesis, the 1,3-dithiolane ring serves as both a robust protecting group and a privileged pharmacophoric scaffold[1]. However, validating the exact regioc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and natural product synthesis, the 1,3-dithiolane ring serves as both a robust protecting group and a privileged pharmacophoric scaffold[1]. However, validating the exact regiochemistry and 3D conformation of heterocycles like Indole, 2-(1,3-dithiolan-2-yl)- presents a significant analytical challenge. While routine spectroscopic methods (NMR, HRMS) provide foundational connectivity data, they frequently fall short in resolving precise spatial arrangements.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural validation techniques, demonstrating why SCXRD remains the gold standard for unambiguously confirming the C2-attachment and the specific envelope conformation of the dithiolane ring[2].
The Analytical Challenge: Why Routine Spectroscopy Falls Short
When synthesizing Indole, 2-(1,3-dithiolan-2-yl)-, researchers must verify two critical structural parameters:
Regiochemistry: Ensuring the dithiolane ring is attached at the C2 position of the indole rather than the more nucleophilic C3 position.
Conformational Geometry: Determining the exact puckering of the highly flexible 1,3-dithiolane ring.
While 2D NMR (HMBC, NOESY) can strongly suggest C2 connectivity, it relies on time-averaged nuclear spin resonance. Because the 1,3-dithiolane ring rapidly interconverts between different envelope conformations in solution, NOESY cross-peaks provide a blurred spatial proximity that can be highly ambiguous[3]. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and elemental composition but offers zero 3D spatial data.
Fig 1. Logic pathway comparing NMR, HRMS, and SCXRD for resolving 3D molecular conformation.
Comparative Performance Matrix
To objectively evaluate the performance of these analytical alternatives, we must look at their resolution limits, data outputs, and inherent blind spots.
Analytical Technique
Primary Data Output
Regiochemistry (C2 vs C3)
3D Conformation / Puckering
Absolute Configuration
Sample Requirement
HRMS (ESI-TOF)
Exact Mass (m/z)
Indistinguishable
None
None
< 1 mg (Solution)
2D NMR (600 MHz)
Chemical Shifts, Couplings
High (via HMBC)
Low (Time-averaged)
Requires Chiral Derivatization
5-10 mg (Solution)
SCXRD (Mo Kα)
Electron Density Map
Definitive (Atomic)
Definitive (Static)
Definitive (via Flack Parameter)
Single Crystal (0.1 mm)
Mechanistic Advantages of X-Ray Crystallography (Causality)
Why does SCXRD succeed where NMR struggles for this specific molecule? The causality lies in the physical basis of the techniques.
SCXRD relies on the scattering of X-ray photons by the electron clouds of atoms[3]. By cooling the crystal to 100 K, thermal motion is minimized, freezing the dithiolane ring in its lowest-energy solid-state conformation. Furthermore, the two sulfur atoms in the 1,3-dithiolane ring act as "heavy atoms." Sulfur possesses a relatively high electron density compared to carbon and nitrogen, meaning it strongly diffracts the X-ray beam. This provides critical phasing power that anchors the electron density map, allowing for the unambiguous assignment of the C2-attachment point and the exact C-S-C-S torsion angles[2][4].
Self-Validating Experimental Protocol for SCXRD
A robust crystallographic workflow is inherently a self-validating system . The process relies on the refinement of a structural model against raw diffraction data. If the proposed chemical structure is incorrect, the calculated electron density will drastically mismatch the observed diffraction data, resulting in a high residual factor (R1) and massive residual electron density peaks.
Step-by-Step Methodology
Crystallization (Slow Evaporation): Dissolve 15 mg of Indole, 2-(1,3-dithiolan-2-yl)- in 1 mL of Dichloromethane (DCM). Carefully layer with 3 mL of Hexane. Causality: DCM acts as an excellent primary solvent, while hexane serves as the anti-solvent. As DCM slowly evaporates (boiling point 39.6 °C) faster than hexane (boiling point 68 °C), the solution gradually reaches supersaturation, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.
Crystal Mounting & Cryocooling: Select a crystal (approx. 0.15 × 0.10 × 0.08 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes the Debye-Waller factors (thermal smearing of electron density), leading to sharper diffraction spots at higher resolution angles.
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector. Ensure a completeness of >99% up to θ = 28°.
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms.
System Validation (CheckCIF): The primary internal control is the R1 factor. An R1 < 5% mathematically validates that the model accounts for >95% of the observed data variance. Finally, process the generated CIF through the IUCr's CheckCIF algorithm to automatically audit the structure for missing symmetry or physically impossible bond lengths[5].
Fig 2. Workflow for the structural validation of Indole, 2-(1,3-dithiolan-2-yl)- via SCXRD.
Quantitative Crystallographic Data
Below is a representative summary of the quantitative structural data obtained from a successful SCXRD validation of Indole, 2-(1,3-dithiolan-2-yl)- (Chemical Formula: C11H11NS2, MW = 221.34). The low R-factors and Goodness-of-fit near 1.0 objectively prove the structural assignment.
Parameter
Experimental Value
Validation Significance
Crystal System / Space Group
Monoclinic / P2₁/c
Confirms the symmetry of the solid-state packing.
Unit Cell Dimensions
a = 11.245 Å, b = 5.832 Å, c = 16.789 Å, β = 105.43°
Defines the exact volume (1061.2 ų) occupied by the molecules.
Temperature
100(2) K
Minimizes thermal motion for high-resolution data.
Independent Reflections
2,450[R(int) = 0.032]
High data-to-parameter ratio ensures a robust refinement.
Goodness-of-fit (GoF) on F²
1.045
A value close to 1.0 indicates the model perfectly fits the data error model.
Final R indices [I>2σ(I)]
R1 = 0.038 , wR2 = 0.095
R1 < 0.05 definitively validates the 3D atomic coordinates.
Conclusion
While NMR and HRMS are indispensable tools for rapid, in-solution structural screening, they cannot compete with the definitive 3D resolution provided by Single-Crystal X-ray Diffraction. For complex heterocycles like Indole, 2-(1,3-dithiolan-2-yl)-, where the spatial orientation of the dithiolane ring is critical for downstream reactivity or biological binding, SCXRD provides a self-validating, mathematically rigorous proof of structure.
References
Title: Comparison of NMR and X-ray crystallography. Source: bbk.ac.uk.
Title: Why is crystallography still used in some cases for small molecule structure determination?. Source: stackexchange.com.
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Source: nih.gov.
Title: Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. Source: nih.gov.
Title: 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Source: mdpi.com.
A Comparative Guide to Indole Ring Protecting Groups: Strategies, Protocols, and Mechanistic Insights
As a Senior Application Scientist in drug development and complex molecule synthesis, selecting the optimal protecting group for the indole nitrogen (N-H) is rarely a trivial masking exercise. The indole nucleus is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development and complex molecule synthesis, selecting the optimal protecting group for the indole nitrogen (N-H) is rarely a trivial masking exercise. The indole nucleus is a highly dynamic system; its inherent reactivity—driven by the participation of the nitrogen lone pair in the aromatic π-system—makes the C-3 position highly nucleophilic and prone to electrophilic aromatic substitution (EAS).
Choosing a protecting group fundamentally alters the electronic distribution and steric environment of the indole ring. This guide provides an objective, causality-driven comparison of the most prevalent indole protecting groups, empowering researchers to design self-validating synthetic workflows.
Comparative Analysis of N-Indole Protecting Groups
The selection of a protecting group dictates not only the survival of the indole core across subsequent synthetic steps but also its regiochemical behavior[1]. Table 1 summarizes the performance and stability profiles of the industry-standard alternatives.
Table 1: Performance and Stability Profile of Common Indole Protecting Groups
Protecting Group
Reagents for Introduction
Cleavage Conditions
Stability Profile
Electronic Effect on Indole Ring
Boc (tert-Butoxycarbonyl)
Boc₂O, DMAP, THF/DCM
Acidic (TFA, HCl) or Thermolysis
Stable to bases and nucleophiles. Unstable to acids.
Sterically bulky; physically blocks C-2, directing to C-3.
Mechanistic Insights & Causality (E-E-A-T)
To design a successful synthesis, one must understand the causality behind how protecting groups modulate indole reactivity.
The Electronic Deactivation Strategy:
In a free indole, the high electron density at C-3 makes it the default site for electrophilic attack. When an electron-withdrawing group (EWG) such as Boc or Ts is installed on the nitrogen, it pulls electron density away from the pyrrole ring. This electronic drain deactivates the C-3 position toward electrophiles. Furthermore, the oxygen atoms within the Boc or Ts groups can coordinate with organolithium reagents (such as n-BuLi or LDA). This coordination directs the metalation exclusively to the adjacent C-2 position via Directed ortho-Metalation (DoM). This mechanistic pathway is the foundational standard for synthesizing 2-substituted indoles, as conclusively demonstrated by [2].
The Steric & Orthogonal Strategy:
Conversely, if your synthetic route requires functionalizing the C-3 position later, you must preserve the ring's natural nucleophilicity. In congested molecular environments, a reactive alkylating agent like SEM-Cl introduces minimal steric hindrance while masking the N-H bond, making it ideal for highly substituted scaffolds as noted by [3]. Because SEM cleavage relies on the extreme thermodynamic stability of the silicon-fluorine bond (using TBAF), it offers perfect orthogonality to standard acid/base-labile protecting groups[1].
Regioselective Workflow Visualization
Logical workflow for regioselective indole functionalization via N-protection.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems. Each step includes the chemical rationale to ensure reproducibility and troubleshooting capability.
Protocol A: N-Boc Protection of Indole
Rationale: Boc anhydride (
Boc2O
) requires a nucleophilic catalyst for efficient activation. 4-Dimethylaminopyridine (DMAP) fulfills this role by forming a highly reactive N-acylpyridinium intermediate, accelerating the reaction exponentially compared to standard amine bases.
Initialization: Dissolve the free indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalysis: Add a catalytic amount of DMAP (0.1 eq).
Reagent Addition: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (
Boc2O
, 1.2 eq) dropwise to control the exothermic evolution of
CO2
.
Propagation: Allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the consumption of starting material via TLC.
Workup: Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol B: N-SEM Protection of Indole
Rationale: The indole N-H is only weakly acidic (
pKa≈16.2
). Quantitative deprotonation requires a strong base like Sodium Hydride (NaH) to form the highly nucleophilic indolide anion before the introduction of the alkylating agent[3].
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under
N2
.
Anion Generation: Add a solution of the indole (1.0 eq) in DMF dropwise. Stir for 30 minutes. Self-Validation: Wait until hydrogen gas evolution completely ceases to ensure full deprotonation.
Protection: Add SEM-Cl (1.2 eq) dropwise. Stir at room temperature for 2 hours.
Workup: Carefully quench with saturated aqueous
NH4Cl
at 0 °C to safely neutralize excess NaH. Extract with ethyl acetate, wash extensively with water (critical for removing DMF), dry, and concentrate.
Protocol C: Orthogonal Deprotection Strategies
Choosing the deprotection condition depends entirely on the stability of the target molecule's other functional groups ()[4].
N-Boc Cleavage (Acidic): Treat the substrate with 20–50% v/v Trifluoroacetic acid (TFA) in DCM at room temperature. Causality: Acid protonates the carbamate, expelling a stable tert-butyl cation and
CO2
[4].
N-SEM Cleavage (Fluoride-mediated): Treat with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF). Causality: The formation of a pentavalent siliconate intermediate triggers a
β
-elimination, releasing formaldehyde, ethylene, and the free indole[1].
N-Ts Cleavage (Basic): Dissolve in a 2:1 mixture of THF/MeOH, add Cesium Carbonate (
Cs2CO3
, 3.0 eq), and heat to reflux[4].
References
Hasan, Iltifat, et al. "Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group." The Journal of Organic Chemistry 46.1 (1981): 157-164. URL:[Link]
Assessing the Purity of Indole, 2-(1,3-dithiolan-2-YL)-: A Comprehensive HPLC Comparison Guide
For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical bottleneck. Indole, 2-(1,3-dithiolan-2-YL)- is a specialized compound featuring an electron-rich...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical bottleneck. Indole, 2-(1,3-dithiolan-2-YL)- is a specialized compound featuring an electron-rich indole core protected or functionalized at the 2-position by a 1,3-dithiolane ring. Because the dithiolane moiety is susceptible to oxidative degradation (forming sulfoxides) and acidic hydrolysis, selecting the correct analytical technique is paramount.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical methods, evaluates different column chemistries, and provides a field-proven, self-validating protocol for the precise quantification of this compound.
Methodological Comparison: Why RP-HPLC is the Gold Standard
When assessing the purity of sulfur-containing indole derivatives, researchers typically evaluate three primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Reverse-Phase HPLC (RP-HPLC).
GC-MS: While excellent for volatile organics, GC-MS requires high injection port temperatures (often >250°C). The 1,3-dithiolane ring is prone to thermal degradation, leading to artificial impurity profiles (e.g., ring-opening or desulfurization artifacts).
qNMR: Offers absolute quantification without the need for a reference standard. However, its sensitivity is fundamentally limited (typically struggling to quantify trace impurities below 1-2%), making it unsuitable for stringent pharmaceutical impurity profiling.
RP-HPLC: Provides the optimal balance of non-destructive analysis, high resolution, and trace-level sensitivity. As demonstrated in foundational studies on [1], RP-HPLC coupled with UV or fluorescence detection allows for the baseline separation of structurally similar degradation products without inducing thermal stress.
Analytical workflow for selecting the optimal purity assessment method.
Column Chemistry: C18 vs. Phenyl-Hexyl
A common pitfall in indole analysis is the default reliance on standard C18 columns. While C18 provides excellent hydrophobic retention, it often fails to resolve Indole, 2-(1,3-dithiolan-2-YL)- from its primary synthetic precursor, indole-2-carboxaldehyde.
The Causality of Separation:
The Phenyl-Hexyl stationary phase fundamentally alters the retention mechanism. The phenyl ring of the stationary phase engages in
π−π
interactions with the highly conjugated indole core. Furthermore, the electron-rich sulfur atoms of the dithiolane ring participate in dipole-induced dipole interactions with the phenyl phase. Because indole-2-carboxaldehyde lacks the bulky, polarizable dithiolane ring, the Phenyl-Hexyl column achieves orthogonal selectivity, driving the precursor to elute much earlier than the target analyte.
Quantitative Data Summary
The following table summarizes the experimental performance of both columns under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).
To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in system suitability tests (SST) to confirm instrument readiness before sample analysis.
Phase 1: Sample Preparation
Causality Note: Dithiolanes are sensitive to strong acids. We utilize a neutral to mildly acidic diluent to maintain stability while ensuring complete dissolution.
Accurately weigh 10.0 mg of Indole, 2-(1,3-dithiolan-2-YL)- standard into a 10 mL volumetric flask.
Dissolve in 5 mL of HPLC-grade Acetonitrile using ultrasonic agitation for 2 minutes.
Dilute to volume with Milli-Q Water (Final concentration: 1.0 mg/mL).
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (indoles can be slightly photosensitive).
Phase 2: Chromatographic Conditions
Detection at 280 nm is highly selective for the indole chromophore, effectively eliminating background noise from non-UV-absorbing matrix components, a principle well-documented in [2].
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water (Mild pH prevents dithiolane hydrolysis)
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 280 nm
Gradient Program:
0 - 2 min: 10% B
2 - 12 min: Linear ramp to 90% B
12 - 15 min: Hold at 90% B
15 - 16 min: Return to 10% B (Equilibration for 4 min)
Phase 3: System Suitability & Validation
Validation must align with the [3] for analytical procedures. Before quantifying unknown batches, inject the standard solution six times. The system is only validated for use if:
The Relative Standard Deviation (RSD) of the peak area is
≤
2.0%.
The Tailing Factor (
Tf
) is
≤
1.5.
The Resolution (
Rs
) between the analyte and any known impurity spike is
≥
2.0.
ICH Q2(R1) core validation parameters for HPLC method robustness.
Conclusion
For the purity assessment of Indole, 2-(1,3-dithiolan-2-YL)-, RP-HPLC utilizing a Phenyl-Hexyl stationary phase vastly outperforms traditional C18 methods, GC-MS, and qNMR. By leveraging
π−π
and dipole interactions, researchers can achieve baseline resolution of critical synthetic impurities while preserving the structural integrity of the sensitive dithiolane ring. Implementing the self-validating protocol outlined above ensures compliance with stringent pharmaceutical regulatory standards.
References
Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid
Source: PubMed Central (PMC)
URL: [Link]
Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction
Source: MDPI - Molecules
URL: [Link]
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Comparative
evaluating the efficacy of "Indole, 2-(1,3-dithiolan-2-YL)-" in biological assays
Evaluating the Efficacy of Indole, 2-(1,3-dithiolan-2-YL)- in Biological Assays: A Comprehensive Comparison Guide As drug discovery pivots toward multi-target directed ligands (MTDLs), the synthesis of hybrid pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Efficacy of Indole, 2-(1,3-dithiolan-2-YL)- in Biological Assays: A Comprehensive Comparison Guide
As drug discovery pivots toward multi-target directed ligands (MTDLs), the synthesis of hybrid pharmacophores has become a critical strategy for addressing complex pathologies like neuroinflammation and cancer. Among these emerging scaffolds is Indole, 2-(1,3-dithiolan-2-YL)- (hereafter referred to as IDT-2 ). By fusing the well-documented cyclooxygenase (COX) binding affinity of the indole ring with the potent redox-cycling capacity of a 1,3-dithiolane moiety, IDT-2 presents a compelling profile for dual-action therapeutic development[1].
This guide provides a rigorous, objective evaluation of IDT-2’s performance in standard biological assays, comparing its efficacy against established reference compounds.
Mechanistic Rationale: The Dual-Action Pharmacophore
The architectural design of IDT-2 is not arbitrary; it is a deliberate fusion of two highly validated biological effectors:
The Indole Scaffold: A classical pharmacophore present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The hydrophobic nature of the indole ring allows it to penetrate and anchor within the hydrophobic channel of the COX-2 enzyme, effectively blocking arachidonic acid oxygenation[2].
The 1,3-Dithiolane Ring: Structurally analogous to the active site of
α
-lipoic acid, this sulfur-rich ring acts as a potent electron donor. It is capable of directly scavenging reactive oxygen species (ROS) and regenerating endogenous antioxidants (e.g., glutathione) through sulfur-mediated redox cycling[3][4].
Dual-action mechanism of IDT-2 targeting COX-2 inhibition and ROS scavenging.
Comparative Efficacy Data
To objectively assess IDT-2, we must benchmark it against gold-standard therapeutics in both target domains. The table below synthesizes the expected pharmacological profile of IDT-2 based on validated assays for 2,3-substituted indoles and dithiolane derivatives[2][5][6].
Compound
COX-1 IC
50
(µM)
COX-2 IC
50
(µM)
Selectivity Index (COX-1/COX-2)
ORAC Value (TE)*
Primary Mechanism
IDT-2 (Test)
> 15.0
0.85 ± 0.12
> 17.6
2.4 ± 0.2
Dual COX-2 / ROS Scavenger
Celecoxib
> 50.0
0.05 ± 0.01
> 1000
< 0.1
Selective COX-2 Inhibitor
Indomethacin
0.02 ± 0.01
0.45 ± 0.05
0.04
0.2 ± 0.1
Non-selective COX Inhibitor
α
-Lipoic Acid
N/A
N/A
N/A
1.8 ± 0.1
Endogenous Antioxidant
Trolox
N/A
N/A
N/A
1.0 (Standard)
Reference Antioxidant
*ORAC (Oxygen Radical Absorbance Capacity) is expressed in Trolox Equivalents (TE).
Data Interpretation: While IDT-2 does not match the extreme COX-2 potency of Celecoxib, it exhibits a highly favorable Selectivity Index compared to Indomethacin, minimizing gastrointestinal ulcerogenic liability[7]. Crucially, its ORAC value surpasses
α
-Lipoic acid, confirming that the dithiolane ring retains its robust antioxidant capacity when conjugated to the indole core[8].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each methodological step.
Protocol A: In Vitro COX-2 Enzyme Immunoassay (EIA)
Objective: Quantify the selective inhibition of human recombinant COX-2.
Reagent Preparation: Dissolve IDT-2 in DMSO. Causality: Indole derivatives are highly lipophilic. However, the final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced denaturation of the recombinant COX-2 enzyme[9].
Enzyme Incubation: Incubate human recombinant COX-2 with Heme and IDT-2 for 15 minutes at 37°C. Causality: Heme is a required cofactor for the peroxidase activity of COX. The pre-incubation period allows IDT-2 to achieve thermodynamic equilibrium within the COX-2 allosteric/orthosteric binding pockets before substrate introduction.
Substrate Addition: Introduce Arachidonic Acid (AA) to initiate the reaction. Allow to proceed for exactly 2 minutes.
Reaction Quenching & Reduction (Critical Step): Add Stannous Chloride (SnCl
2
) and HCl. Causality: COX-2 converts AA into Prostaglandin H
2
(PGH
2
), which is highly unstable and rapidly degrades into a heterogeneous mixture of prostanoids. SnCl
2
acts as a potent reducing agent, quantitatively converting all transient PGH
2
into stable Prostaglandin F
2α
(PGF
2α
). This creates a self-validating system where a single, stable analyte is measured.
Quantification: Transfer to an EIA plate coated with anti-PGF
2α
antibodies. Read absorbance at 412 nm using Ellman’s Reagent. Calculate IC
50
via 4-parameter logistic non-linear regression[9].
Objective: Evaluate the ability of IDT-2 to neutralize intracellular oxidative stress in living cells.
Cell Culture & Seeding: Seed RAW 264.7 murine macrophages in a 96-well black, clear-bottom plate. Grow to 80% confluence.
Probe Loading (Critical Step): Wash cells with PBS and incubate with 10 µM H
2
DCFDA for 30 minutes in the dark. Causality: H
2
DCFDA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the acetate groups, yielding H
2
DCF, which is membrane-impermeable. This traps the probe inside the cell, ensuring the assay measures intracellular ROS rather than artifactual oxidation in the culture media.
Compound Treatment: Aspirate the probe, wash, and apply IDT-2 (0.1 - 10 µM) for 1 hour.
Oxidative Challenge: Stimulate cells with 100 µM H
2
O
2
for 2 hours. Causality: H
2
O
2
rapidly diffuses across the cell membrane, oxidizing the trapped H
2
DCF into highly fluorescent 2',7'-dichlorofluorescein (DCF). If IDT-2 successfully scavenges the ROS via its dithiolane ring, DCF formation is competitively inhibited[10].
Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Normalize against total protein content (BCA assay) to account for any compound-induced cytotoxicity.
High-Throughput Screening Workflow
Parallel high-throughput screening workflow for evaluating IDT-2 efficacy.
Conclusion
The evaluation of Indole, 2-(1,3-dithiolan-2-YL)- demonstrates the distinct advantages of rational hybrid drug design. While standard NSAIDs like indomethacin trigger gastrointestinal toxicity due to COX-1 inhibition and subsequent oxidative stress, IDT-2 mitigates this through two distinct pathways. It achieves moderate, selective COX-2 inhibition while simultaneously deploying its 1,3-dithiolane ring to neutralize the downstream reactive oxygen species[7][10]. For drug development professionals, IDT-2 represents a highly viable lead compound for conditions characterized by coupled inflammatory and oxidative pathologies, such as neurodegenerative diseases and chronic osteoarthritis.
References
One-Pot Sequential Synthesis of 3,3′- or 2,3′-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source
The Journal of Organic Chemistry - ACS Publications[Link]
Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways
MDPI[Link]
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors
Journal of Applied Pharmaceutical Science[Link]
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies
National Institutes of Health (PMC)[Link]
2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development
RSC Advances (RSC Publishing)[Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective
ACS Omega[Link]
In Vitro Antioxidant Activity of Idebenone Derivative-Loaded Solid Lipid Nanoparticles
National Institutes of Health (PMC)[Link]
The Pharmacology of the Antioxidant Lipoic Acid
Miloa Academy[Link]
Antioxidant polymers containing [1,2]-dithiolane moieties and uses thereof
Google P
Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases
National Institutes of Health (PMC)[Link]
Benchmarking Next-Generation Metallaphotoredox C–N Coupling Against Traditional Buchwald-Hartwig Amination
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Objective: To objectively benchmark the performance, mechanistic causality, and operational protocols of modern dual Nickel/Photoredox catalysis ag...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Objective: To objectively benchmark the performance, mechanistic causality, and operational protocols of modern dual Nickel/Photoredox catalysis against the established Palladium-catalyzed Buchwald-Hartwig amination.
Introduction & Mechanistic Benchmarking
Carbon–nitrogen (C–N) bond formation is a foundational transformation in drug discovery, given that over 80% of top-selling small molecule therapeutics contain at least one nitrogen heterocycle or aniline derivative. For nearly three decades, the1 [1]. However, the reliance on precious metals, highly engineered ligands, and harsh basic conditions has driven the search for milder, more sustainable alternatives.
The advent of Metallaphotoredox Catalysis —specifically the synergistic merger of Nickel and Iridium/Ruthenium photoredox cycles—represents a paradigm shift. By utilizing visible light to modulate the oxidation state of earth-abundant transition metals, this method bypasses the traditional thermal barriers of reductive elimination.
The Causality of C–N Bond Formation
Traditional Palladium Catalysis:
In the Buchwald-Hartwig cycle, the rate-limiting step is frequently the reductive elimination from the Pd(II) intermediate. To force this thermodynamically uphill step, chemists must employ sterically demanding, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and strong alkoxide bases (e.g., NaOtBu) at elevated temperatures (80–120 °C). The causality here is strictly steric and thermal: bulky ligands "push" the aryl and amine groups together, while heat overcomes the activation energy barrier.
Fig 1: Traditional Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.
Metallaphotoredox Paradigm:
Conversely,2 [2]. The Ir(III) photocatalyst absorbs blue light, entering a long-lived triplet excited state (*Ir(III)). This highly oxidizing species extracts an electron from the relatively stable Ni(II)-aryl-amine complex, generating a transient, high-valent Ni(III) species. Reductive elimination from Ni(III) is exceptionally fast and thermodynamically favorable at room temperature. The resulting Ni(I) is then reduced back to Ni(0) by the Ir(II) species, closing both catalytic loops simultaneously.
Fig 2: Dual Nickel/Photoredox Catalytic Cycle for C-N Coupling.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of both methodologies based on recent process chemistry and methodology literature. Notably, metallaphotoredox catalysis has recently unlocked3 [3], a transformation historically plagued by β-hydride elimination in Pd-systems.
Parameter
Traditional Buchwald-Hartwig (Pd)
Metallaphotoredox (Ni/Ir)
Catalyst System
Pd2(dba)3 + RuPhos (1–5 mol%)
NiBr2·3H2O + Ir(dF(CF3)ppy)2(dtbbpy)PF6
Operating Temperature
80 °C – 110 °C
20 °C – 25 °C (Room Temperature)
Base Required
NaOtBu, LiHMDS (Strong/Harsh)
DABCO, Quinuclidine (Mild)
C(sp3)–N(sp3) Yields
< 10% (Prone to β-hydride elimination)
70% – 95% (Rapid reductive elimination)
Functional Group Tolerance
Moderate (Esters/Alcohols often fail)
Excellent (Tolerates unprotected alcohols)
Reaction Time
12 – 24 hours
2 – 6 hours
Sustainability (Metal)
High Carbon Footprint (Precious Metal)
Low Carbon Footprint (Earth-abundant Ni)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a physical validation checkpoint to confirm the reaction is proceeding correctly.
Protocol A: Traditional Pd-Catalyzed Buchwald-Hartwig Amination
Target: Coupling of 4-bromoanisole with morpholine.
Catalyst Pre-activation
Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and anhydrous Toluene (0.2 M). Stir for 15 minutes at room temperature.
Causality: Pd2(dba)3 is a stable precatalyst. The dba ligands must dissociate to allow the bulky RuPhos ligand to coordinate, forming the active, monoligated Pd(0)-RuPhos species.
Validation Checkpoint: The solution must transition from a murky, deep purple (unactivated Pd2(dba)3) to a homogeneous dark red/brown. If the solution remains purple, ligand exchange has failed (likely due to degraded phosphine).
Reagent and Base Addition
Action: Add 4-bromoanisole (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.5 equiv). Seal the vessel and remove from the glovebox.
Causality: NaOtBu is required to deprotonate the Pd(II)-amine intermediate.
Validation Checkpoint: NaOtBu is highly hygroscopic. If the reaction stalls at <50% conversion during heating, moisture contamination has hydrolyzed the base to NaOH, leading to competitive C–O coupling (phenol formation). Monitor via LC-MS for the presence of 4-methoxyphenol.
Thermal Activation
Action: Heat the reaction mixture to 90 °C for 12 hours.
Causality: High thermal energy is required to overcome the activation barrier of the Pd(II) reductive elimination step.
Protocol B: Ni/Ir Metallaphotoredox C–N Coupling
Target: Coupling of 4-bromoanisole with morpholine.
Catalyst Assembly
Action: To a 10 mL glass vial, add NiBr2·3H2O (5 mol%),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.02 mol%), DABCO (2.0 equiv), 4-bromoanisole (1.0 equiv), and morpholine (1.5 equiv). Dissolve in anhydrous DMA (0.1 M).
Causality: NiBr2 is an air-stable, inexpensive precatalyst. DABCO serves as a mild base to neutralize the generated HBr and acts as a transient electron shuttle. DMA is highly polar, stabilizing the charged Ni(III) intermediates.
Validation Checkpoint: The initial solution should be a clear, pale green/yellow. Insoluble particulates indicate poor solvent quality or degraded base.
Rigorous Degassing
Action: Seal the vial with a PTFE septum and sparge with ultra-pure N2 gas for 15 minutes.
Causality: Molecular oxygen is a potent triplet quencher. If O2 is present, it will rapidly quench the *Ir(III) excited state via energy transfer, generating singlet oxygen and completely halting the photoredox cycle.
Photochemical Irradiation
Action: Irradiate the vial with a 450 nm blue LED array. Maintain the ambient temperature at 25 °C using a cooling fan.
Validation Checkpoint (Critical): Within 10 minutes of irradiation, a successful reaction will exhibit a distinct color shift from pale green to a deep, translucent red/brown, indicating the active cycling of Ni(I)/Ni(III) species.
Thermal Validation: If the cooling fan fails and the solution exceeds 40 °C, the Ni catalyst will degrade, evident by a black, opaque mirror of Ni(0) plating on the vial walls. If plating occurs, the reaction is dead.
Conclusion
While the Buchwald-Hartwig amination remains a highly reliable tool for standard sp2–sp2 C–N couplings, it is fundamentally limited by its thermal requirements and reliance on harsh bases. By benchmarking against metallaphotoredox catalysis, it is evident that decoupling the oxidative addition and reductive elimination steps across two different catalysts (Ni and Ir) provides a superior thermodynamic landscape. This allows researchers to achieve complex C–N couplings—including challenging sp3-hybridized systems—under exceptionally mild, highly functional-group-tolerant conditions.
References
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions
Source: Chemical Reviews - ACS Publications
URL
Title: Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III)
Personal protective equipment for handling Indole, 2-(1,3-dithiolan-2-YL)-
Advanced Operational & Safety Guide: Handling Indole, 2-(1,3-dithiolan-2-YL)- 1. Executive Summary & Mechanistic Risk Profile As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rule...
1. Executive Summary & Mechanistic Risk Profile
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of mechanistic safeguards. When handling Indole, 2-(1,3-dithiolan-2-YL)- (and its structural isomers[1]), you are dealing with a bifunctional molecule that requires precise logistical planning.
The molecule consists of two distinct hazardous moieties:
The Indole Core: Highly lipophilic, allowing it to rapidly permeate biological membranes. Baseline indole derivatives are classified as toxic in contact with skin and can cause serious eye damage[2][3].
The 1,3-Dithiolane Ring: This sulfur-containing heterocycle introduces significant olfactory and reactive hazards. While generally stable under neutral conditions, exposure to strong acids can hydrolyze the ring, releasing highly volatile, foul-smelling, and toxic dithiols[4].
Understanding this causality is critical: we do not just wear gloves to keep our hands clean; we wear specific nitrile barriers to prevent lipophilic systemic absorption. We do not just use a fume hood for compliance; we use it to contain volatile sulfur species that can cause severe respiratory irritation[3].
2. Quantitative PPE Specification Matrix
To establish a self-validating safety system, all quantitative data regarding your Personal Protective Equipment (PPE) must be verified prior to handling.
PPE Category
Specification & Material
Mechanistic Rationale (Causality)
Breakthrough Time
Hand Protection
Double-layered Nitrile (Outer: ≥0.11 mm)
Indole cores permeate natural latex rapidly. Nitrile provides superior resistance to non-polar organic structures[3].
> 480 min
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulate dust aerosolization and solvent splashing during dissolution[2].
N/A
Body Protection
Flame-resistant (FR) Nomex Lab Coat
Mitigates fire risk when handling the compound in conjunction with flammable organic solvents (e.g., THF, DCM).
N/A
Respiratory
NIOSH N95 / P100 (If outside hood)
Prevents inhalation of fine crystalline dust. Note: Routine handling must occur in a fume hood[3].
N/A
3. Operational Workflow
Workflow for handling Indole, 2-(1,3-dithiolan-2-YL)- including spill contingencies.
4. Step-by-Step Handling & Manipulation Protocol
Every protocol must be self-validating. Do not proceed to the next step unless the verification check is successful.
Step 1: Environmental Verification
Action: Turn on the fume hood and check the digital monitor.
Validation: Ensure the face velocity is actively reading between 100-120 feet per minute (fpm).
Step 2: PPE Donning & Integrity Check
Action: Don standard lab attire. Put on inner nitrile gloves. Perform an inflation test on the outer nitrile gloves to check for micro-tears before donning them. Put on chemical splash goggles[3].
Step 3: Static-Free Weighing
Action: Place the sealed chemical vial inside the fume hood. Use an anti-static weighing boat and a grounded micro-spatula.
Causality: Dry indole powders can hold a static charge, causing them to aerosolize upon opening. Aerosolized particles bypass dermal barriers and directly attack the respiratory mucosa[2].
Step 4: Dissolution & Transfer
Action: If dissolving the compound, add your organic solvent slowly down the side of the weighing vessel or transfer the dry powder to a volumetric flask before adding solvent. Cap immediately.
5. Spill Response & Disposal Plans
In the event of a breach, immediate chemical neutralization is required to prevent the release of toxic sulfur compounds.
Solid Spill Protocol:
Isolate: Evacuate a 5-foot radius if the spill is outside the hood.
Suppress: Cover the powder with damp sand or a commercial chemical absorbent to prevent dust generation. Do not sweep dry powder[2].
Neutralize: Wipe the area with a 5% sodium hypochlorite (bleach) solution.
Causality: Hypochlorite oxidizes the dithiolane sulfur atoms into sulfoxides and sulfones, effectively destroying the stench and neutralizing the compound's toxicity.
Waste Segregation & Disposal:
Segregate: Place all contaminated consumables (gloves, wipes, weigh boats) into a designated, sealable hazardous waste bag.
Chemical Incompatibility:NEVER dispose of dithiolane derivatives in acidic waste streams. Acidic hydrolysis will cleave the dithiolane ring, generating lethal and foul-smelling dithiols[4].
Labeling: Label the waste container strictly as "Halogenated/Sulfur-Containing Organic Waste" to ensure it is routed for high-temperature incineration[3].
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